Pipotiazine
Beschreibung
Eigenschaften
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-N,N-dimethylphenothiazine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S2/c1-25(2)32(29,30)20-8-9-24-22(18-20)27(21-6-3-4-7-23(21)31-24)14-5-13-26-15-10-19(11-16-26)12-17-28/h3-4,6-9,18-19,28H,5,10-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMHSQGEWSNUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192913 | |
| Record name | Pipotiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pipotiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.27e-02 g/L | |
| Record name | Pipotiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39860-99-6 | |
| Record name | Pipotiazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39860-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipotiazine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039860996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipotiazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pipotiazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pipotiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.672 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPOTIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L903J9JPYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pipotiazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015558 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pipotiazine's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine is a typical antipsychotic medication belonging to the phenothiazine class. Its therapeutic efficacy in managing psychotic disorders is primarily attributed to its antagonist activity at dopamine D2 and D3 receptors. This technical guide provides a detailed overview of the mechanism of action of this compound, focusing on its interaction with D2 and D3 receptors, the subsequent impact on intracellular signaling pathways, and the experimental methodologies used to characterize these interactions.
Core Mechanism: Antagonism of D2/D3 Receptors
Data Presentation: Receptor Binding Affinity
While specific Ki values for this compound are not available, the table below provides a general context of the binding affinities of other antipsychotic drugs for D2 and D3 receptors. This data is intended for comparative purposes to illustrate the typical range of affinities observed for this class of drugs.
| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |
| Haloperidol | 1.2 | 0.7 | NIMH PDSP |
| Clozapine | 126 | 437 | NIMH PDSP |
| Risperidone | 3.1 | 7.3 | NIMH PDSP |
| Olanzapine | 1.9 | 2.5 | NIMH PDSP |
| Aripiprazole | 0.34 | 0.8 | NIMH PDSP |
Data sourced from the National Institute of Mental Health Psychoactive Drug Screening Program (NIMH PDSP) Ki Database.
Impact on Intracellular Signaling Pathways
The antagonism of D2 and D3 receptors by this compound disrupts the downstream signaling cascades typically initiated by dopamine. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.
G Protein-Dependent Signaling
Upon activation by dopamine, D2 and D3 receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound, by blocking dopamine's binding, prevents this inhibition, thereby maintaining or increasing cAMP levels. This modulation of the cAMP pathway is a central aspect of its therapeutic action.
β-Arrestin-Mediated Signaling
In addition to G protein-dependent pathways, D2 and D3 receptor activity is also modulated by β-arrestins. β-arrestin recruitment to these receptors can lead to their desensitization, internalization, and the initiation of distinct G protein-independent signaling cascades. As an antagonist, this compound is expected to inhibit dopamine-induced β-arrestin recruitment to D2 and D3 receptors, thereby affecting these alternative signaling pathways.
Experimental Protocols
The characterization of this compound's interaction with D2 and D3 receptors relies on a variety of in vitro experimental techniques.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for D2 and D3 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human D2 or D3 receptors.
-
Competitive Binding: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-spiperone) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow for binding equilibrium to be reached.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
These assays assess the functional consequence of receptor binding, in this case, the antagonism of dopamine-induced inhibition of cAMP production.
Objective: To determine the functional potency of this compound as an antagonist at D2 and D3 receptors.
Methodology:
-
Cell Culture: Cells stably expressing human D2 or D3 receptors are cultured in appropriate media.
-
Stimulation: Cells are treated with a fixed concentration of a cAMP-stimulating agent (e.g., forskolin) and a dopamine receptor agonist to induce a measurable decrease in cAMP levels.
-
Antagonist Treatment: In parallel, cells are pre-incubated with varying concentrations of this compound before the addition of the agonist.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP is quantified, and the concentration that produces 50% of the maximal effect (IC50) is determined.
Conclusion
This compound exerts its antipsychotic effects through the potent antagonism of dopamine D2 and D3 receptors. This blockade disrupts dopamine-mediated intracellular signaling, primarily by preventing the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels. Furthermore, this compound likely interferes with β-arrestin-mediated signaling pathways. The precise characterization of these interactions relies on established in vitro methodologies such as radioligand binding and functional cAMP assays. A comprehensive understanding of this compound's mechanism of action at the molecular level is crucial for the rational development of novel and improved antipsychotic therapies.
References
Pipotiazine: A Comprehensive Receptor Binding and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine is a typical antipsychotic medication belonging to the phenothiazine class. Its therapeutic effects are primarily attributed to its interaction with various neurotransmitter receptors in the central nervous system. This technical guide provides an in-depth analysis of this compound's receptor binding affinity and selectivity profile, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways. Understanding this profile is crucial for elucidating its mechanism of action, predicting its therapeutic and adverse effects, and guiding further drug development efforts.
This compound acts as an antagonist at a broad range of receptors, including dopamine, serotonin, adrenergic, muscarinic, and histamine receptors.[1][2] Its primary antipsychotic action is thought to be mediated through the blockade of dopamine D2 receptors.[1][2] However, its interactions with other receptors contribute to its overall clinical profile, including its side effects.
Receptor Binding Affinity Profile
The binding affinity of this compound for various neurotransmitter receptors has been determined through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
The following tables summarize the quantitative binding data for this compound at key central nervous system receptors, compiled from the National Institute of Mental Health's Psychoactive Drug Screening Program (PDSP) Ki database.
Dopamine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| D1 | 23.5 |
| D2 | 0.24 |
| D3 | 0.18 |
| D4 | 1.1 |
| D5 | 50 |
Data sourced from the PDSP Ki Database.
Serotonin Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 16 |
| 5-HT1B | 310 |
| 5-HT1D | 132 |
| 5-HT1E | 1410 |
| 5-HT2A | 1.2 |
| 5-HT2B | 11.2 |
| 5-HT2C | 1.2 |
| 5-HT3 | >10000 |
| 5-HT5A | 133 |
| 5-HT6 | 129 |
| 5-HT7 | 25 |
Data sourced from the PDSP Ki Database.
Adrenergic Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| Alpha-1A | 1.3 |
| Alpha-1B | 1.1 |
| Alpha-1D | 1.5 |
| Alpha-2A | 15 |
| Alpha-2B | 10 |
| Alpha-2C | 12 |
Data sourced from the PDSP Ki Database.
Muscarinic Acetylcholine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| M1 | 13 |
| M2 | 48 |
| M3 | 21 |
| M4 | 14 |
| M5 | 26 |
Data sourced from the PDSP Ki Database.
Histamine Receptor Binding Affinity
| Receptor Subtype | Ki (nM) |
| H1 | 0.6 |
| H2 | 110 |
| H3 | 2100 |
| H4 | 1300 |
Data sourced from the PDSP Ki Database.
Selectivity Profile
This compound exhibits a complex selectivity profile. It demonstrates high affinity for dopamine D2 and D3 receptors, serotonin 5-HT2A and 5-HT2C receptors, alpha-1 adrenergic receptors, and histamine H1 receptors. Its affinity for other receptor subtypes, such as dopamine D1 and D5, other serotonin subtypes, alpha-2 adrenergic, and other histamine and muscarinic subtypes, is comparatively lower. This profile suggests that while its primary antipsychotic effects are likely mediated by D2 receptor antagonism, its interactions with other high-affinity targets contribute significantly to its overall pharmacological effects, including sedation (H1 antagonism), and potential cardiovascular effects (alpha-1 adrenergic antagonism).
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinities (Ki values) for this compound is typically achieved through competitive radioligand binding assays. This in vitro technique is a cornerstone of pharmacological research, allowing for the characterization of drug-receptor interactions.
Principle
A radiolabeled ligand (a molecule with a radioactive isotope attached) with known high affinity and specificity for the target receptor is incubated with a preparation of cells or membranes expressing that receptor. In a competitive binding assay, increasing concentrations of an unlabeled test compound (in this case, this compound) are added to this mixture. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity bound to the receptors is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
General Workflow
Key Signaling Pathway: Dopamine D2 Receptor
This compound's primary mechanism of action as an antipsychotic is its antagonism of the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, initiates a signaling cascade that modulates neuronal activity. As an antagonist, this compound blocks this signaling.
Dopamine D2 Receptor Signaling Cascade
The D2 receptor is coupled to an inhibitory G-protein (Gi/o). When dopamine binds to the D2 receptor, it causes a conformational change that activates the G-protein. The activated G-protein then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme involved in the phosphorylation of various downstream targets, ultimately altering gene expression and neuronal excitability.
Conclusion
This compound is a multi-receptor antagonist with high affinity for dopamine D2/D3, serotonin 5-HT2A/2C, alpha-1 adrenergic, and histamine H1 receptors. This comprehensive binding profile explains both its antipsychotic efficacy and its side-effect profile. The quantitative data and methodologies presented in this guide offer a valuable resource for researchers and clinicians working to understand the complex pharmacology of this compound and to develop novel therapeutics with improved efficacy and safety profiles.
References
Pharmacokinetics of Pipotiazine Palmitate in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine palmitate is a long-acting injectable (LAI) antipsychotic medication belonging to the phenothiazine class. Its therapeutic effect is achieved through the slow hydrolysis of the palmitate ester, releasing the active moiety, this compound, over an extended period. Understanding the pharmacokinetic profile of this compound palmitate in preclinical animal models is crucial for predicting its behavior in humans, establishing appropriate dosing regimens, and ensuring its safety and efficacy. This technical guide synthesizes the available information on the pharmacokinetics of this compound palmitate in animal models, outlines typical experimental protocols, and provides visual representations of key processes.
General Pharmacokinetic Profile
Following deep intramuscular administration, this compound palmitate exhibits a characteristic long-acting profile. The ester is gradually hydrolyzed by esterases, releasing the active this compound into the systemic circulation. This results in a delayed time to reach maximum plasma concentration (Tmax) and a prolonged elimination half-life. In humans, peak plasma concentrations are typically observed between 7 and 14 days post-injection, with an elimination half-life of approximately 15 days[1]. Steady-state concentrations are generally reached after about two months of regular administration every four weeks[1]. While specific values for animal models are not available, a similar prolonged pharmacokinetic profile is expected.
Quantitative Pharmacokinetic Data
As of the latest literature review, specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for this compound palmitate in common animal models such as rats, dogs, and monkeys are not publicly available. The following table is a template that can be populated as data becomes available.
| Animal Model | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (days) | AUC (ng*day/mL) | Half-life (days) |
| Rat | Data not available | Intramuscular | Data not available | Data not available | Data not available | Data not available |
| Dog | Data not available | Intramuscular | Data not available | Data not available | Data not available | Data not available |
| Monkey | Data not available | Intramuscular | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following section details a representative experimental protocol for assessing the pharmacokinetics of this compound palmitate in an animal model, such as the rat. This protocol is based on general principles of pharmacokinetic studies for long-acting injectables.
Objective:
To determine the pharmacokinetic profile of this compound palmitate following a single intramuscular injection in rats.
Materials:
-
This compound palmitate injectable formulation
-
Male Sprague-Dawley rats (250-300g)
-
Syringes and needles for intramuscular injection
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
-
Analytical equipment (e.g., LC-MS/MS) for bioanalysis
Methodology:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the study.
-
Dose Administration: A single dose of this compound palmitate is administered via deep intramuscular injection into the gluteal muscle of the rats. The injection site should be carefully chosen to ensure proper depot formation.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected via a suitable method (e.g., tail vein or saphenous vein) at predetermined time points. A sparse sampling design may be employed where different subgroups of animals are sampled at different time points to minimize stress on individual animals. Suggested time points for a long-acting formulation could include: pre-dose, 1, 3, 7, 14, 21, 28, 35, 42, 49, and 56 days post-dose.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a pharmacokinetic study of a long-acting injectable in an animal model.
Caption: Experimental workflow for animal pharmacokinetic study.
Pharmacokinetic Process of a Long-Acting Injectable
This diagram outlines the key pharmacokinetic phases of this compound palmitate following intramuscular administration.
Caption: Pharmacokinetic pathway of this compound palmitate.
References
Pipotiazine and the Brain: A Technical Guide to Blood-Brain Barrier Penetration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of CNS Drug Delivery
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. For a CNS-active drug like Pipotiazine, a phenothiazine derivative used in the management of schizophrenia, penetration across this barrier is a prerequisite for its therapeutic action.[1] Understanding the extent and rate of this penetration is critical for optimizing drug efficacy and minimizing potential side effects. This guide details the key experimental approaches and data endpoints necessary for a thorough evaluation of a drug's ability to enter the brain.
Quantitative Data on Blood-Brain Barrier Penetration
A comprehensive assessment of BBB penetration involves the determination of several key quantitative parameters. The following tables illustrate the essential data that should be generated for a compound like this compound.
Table 1: In Vivo Blood-Brain Barrier Penetration Parameters for this compound
| Parameter | Description | Value (Species) | Citation |
| Brain-to-Plasma Ratio (Kp) | The ratio of the total concentration of the drug in the brain to that in the plasma at steady-state. A basic indicator of overall brain penetration. | Data not available | - |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | The ratio of the unbound concentration of the drug in the brain interstitial fluid to the unbound concentration in plasma. It is the most accurate measure of BBB transport, independent of plasma and brain tissue binding. A Kp,uu of >0.3 is often considered indicative of good human brain exposure.[2][3] | Data not available | - |
| Brain Uptake Index (BUI) | A measure of the single-pass extraction of a drug by the brain after carotid artery injection, relative to a freely diffusible reference compound.[4] | Data not available | - |
Table 2: In Vitro Blood-Brain Barrier Permeability and Efflux of this compound
| Parameter | Description | Value | Citation |
| Apparent Permeability Coefficient (Papp) | A measure of the rate of passage of a compound across a cell monolayer (e.g., Caco-2, MDCK, or primary brain endothelial cells) in an in vitro BBB model.[5] | Data not available | - |
| Efflux Ratio (ER) | The ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6] | Data not available | - |
| P-glycoprotein (P-gp) Substrate | Determination of whether the drug is actively transported out of the brain by P-gp. Phenothiazines have been reported to be P-gp inhibitors, which may influence their own and other drugs' BBB penetration.[7] | Data not available | - |
Table 3: Physicochemical Properties and Plasma/Brain Tissue Binding of this compound
| Parameter | Description | Value | Citation |
| LogP (Octanol/Water Partition Coefficient) | A measure of the lipophilicity of a compound. Higher lipophilicity generally favors passive diffusion across the BBB. | Data not available | - |
| Fraction Unbound in Plasma (fu,plasma) | The fraction of the drug that is not bound to plasma proteins and is therefore available to cross the BBB. | Data not available | - |
| Fraction Unbound in Brain Tissue (fu,brain) | The fraction of the drug that is not bound to brain tissue components and is pharmacologically active.[8] | Data not available | - |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess BBB penetration.
In Vivo Brain-to-Plasma Ratio (Kp) Determination
-
Animal Model: Select an appropriate animal model (e.g., Sprague-Dawley rats).
-
Drug Administration: Administer this compound to the animals at a therapeutic dose via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At a time point corresponding to steady-state concentrations, collect blood and brain tissue samples.
-
Sample Processing: Centrifuge the blood to obtain plasma. Homogenize the brain tissue.
-
Quantification: Determine the concentration of this compound in plasma and brain homogenate using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: Calculate the Kp value by dividing the total brain concentration by the total plasma concentration.
In Vitro BBB Permeability Assay (Transwell Model)
-
Cell Culture: Culture a monolayer of brain endothelial cells (e.g., primary porcine brain capillary endothelial cells or the hCMEC/D3 cell line) on a semipermeable membrane in a Transwell insert.[5]
-
Model Validation: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer Yellow or sodium fluorescein).[6][9]
-
Permeability Measurement (Apical to Basolateral):
-
Add this compound to the apical (upper) chamber.
-
At specified time intervals, collect samples from the basolateral (lower) chamber.
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add this compound to the basolateral chamber.
-
At specified time intervals, collect samples from the apical chamber.
-
Quantify the concentration of this compound in the collected samples.
-
-
Calculation:
-
Calculate the Papp values for both directions.
-
Calculate the Efflux Ratio (ER) by dividing the basolateral-to-apical Papp by the apical-to-basolateral Papp.
-
Brain Tissue Binding (Equilibrium Dialysis)
-
Tissue Preparation: Prepare brain homogenate from the selected animal species.
-
Equilibrium Dialysis Setup:
-
Use a commercially available equilibrium dialysis apparatus with a semipermeable membrane.
-
Add the brain homogenate spiked with this compound to one side of the membrane and a buffer solution to the other side.
-
-
Incubation: Incubate the apparatus at 37°C until equilibrium is reached (typically 4-24 hours).
-
Sample Analysis: After incubation, determine the concentration of this compound in both the brain homogenate and the buffer chambers using LC-MS/MS.
-
Calculation: Calculate the fraction unbound in brain tissue (fu,brain) using the ratio of the concentration in the buffer to the concentration in the brain homogenate.[8]
Visualizations: Workflows and Pathways
The following diagrams illustrate key concepts and workflows in BBB penetration studies.
Experimental workflow for assessing BBB penetration.
Key factors influencing drug penetration across the BBB.
Conclusion
A thorough understanding of a CNS drug's ability to penetrate the blood-brain barrier is fundamental to its successful development. For this compound, while its clinical efficacy is established, a detailed public profile of its BBB transport characteristics is lacking. The experimental protocols and data endpoints outlined in this guide provide a clear roadmap for generating this crucial information. By quantifying parameters such as Kp,uu and assessing its interaction with efflux transporters, researchers can build a more complete picture of this compound's pharmacokinetics within the CNS. This knowledge is not only vital for optimizing its use but also for designing the next generation of more effective and safer antipsychotic medications.
References
- 1. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On The Rate and Extent of Drug Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting blood-brain barrier permeability of drugs: evaluation of different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress | MDPI [mdpi.com]
- 7. Differential effect of phenothiazines on MRP1 and P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brain Tissue Binding - Creative Biolabs [creative-biolabs.com]
- 9. Pioglitazone Attenuates the Effects of Peripheral Inflammation in a Human In Vitro Blood–Brain Barrier Model - PMC [pmc.ncbi.nlm.nih.gov]
Neurochemical effects of Pipotiazine on dopamine pathways
An In-depth Technical Guide on the Neurochemical Effects of Pipotiazine on Dopamine Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a first-generation, or "typical," antipsychotic belonging to the phenothiazine class of drugs.[1] It is primarily utilized in the long-term management of chronic non-agitated schizophrenia.[2][3] Like other typical antipsychotics, its therapeutic efficacy is largely attributed to its interaction with central dopamine systems. This technical guide provides a comprehensive overview of the neurochemical effects of this compound, with a specific focus on its actions on dopamine pathways. The guide details its receptor binding profile, its influence on dopamine metabolism and neurotransmission, and provides standardized protocols for key experimental procedures used to elucidate these effects.
Mechanism of Action
The primary mechanism of action of this compound is the antagonism of dopamine D2 receptors in the brain.[3][4] The hyperactivity of the mesolimbic dopamine pathway is strongly implicated in the positive symptoms of schizophrenia, and by blocking D2 receptors in this region, this compound alleviates symptoms such as hallucinations and delusions.[4]
However, this compound is not selective for the D2 receptor and interacts with a wide range of other neurotransmitter receptors, which contributes to its side effect profile.[2][4][5] This includes antagonism of other dopamine receptor subtypes (D1, D3, D4), serotonin receptors (5-HT1, 5-HT2), histamine receptors (H1), alpha-adrenergic receptors (α1, α2), and muscarinic acetylcholine receptors (M1-M4).[2][5] Blockade of D2 receptors in the nigrostriatal pathway is associated with extrapyramidal side effects (EPS), while antagonism in the tuberoinfundibular pathway can lead to hyperprolactinemia.[4][6] Its anticholinergic and antihistaminergic activities contribute to side effects such as dry mouth, sedation, and weight gain.[1][4]
Data Presentation: Receptor Binding Affinity
| Receptor Subtype | Representative Ki (nM) - Chlorpromazine[7] | Representative Ki (nM) - Fluphenazine[7] |
| Dopamine | ||
| D1 | 39.66 | 2165 |
| D2 | 6.434 | 0.80 |
| D3 | 1.450 | 9.549 |
| D4 | 234.0 | 489.7 |
| Serotonin | ||
| 5-HT1A | 12.71 | 41.58 |
| 5-HT2A | 13.58 | Not Available |
| 5-HT2C | Not Available | Not Available |
| Adrenergic | ||
| α1 | 13.58 | Not Available |
| α2 | Not Available | Not Available |
| Histamine | ||
| H1 | 4.452 | Not Available |
| Muscarinic | ||
| M1-M5 | Potent Antagonist[8] | Potent Antagonist[8] |
Disclaimer: These values are for representative phenothiazine antipsychotics and are intended to provide an illustrative profile. Specific Ki values for this compound may vary.
Neurochemical Effects on Dopamine Pathways
Effects on Dopamine Metabolism and Turnover
Antagonism of presynaptic D2 autoreceptors by this compound is expected to increase the synthesis and release of dopamine in the short term. This leads to an increase in the levels of dopamine metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in various brain regions. However, with chronic administration, a state of tolerance may develop, leading to a reduction in dopamine turnover and a return of metabolite levels toward baseline. This phenomenon is thought to be a compensatory response to the prolonged receptor blockade.
Effects on Dopaminergic Neurotransmission
This compound's blockade of postsynaptic D2 receptors attenuates the downstream signaling cascade typically initiated by dopamine. This effect is central to its antipsychotic action. The functional consequences of this blockade vary depending on the specific dopamine pathway:
-
Mesolimbic Pathway: D2 receptor antagonism in the nucleus accumbens and other limbic structures is thought to mediate the reduction in positive psychotic symptoms.
-
Mesocortical Pathway: The effects of typical antipsychotics on the mesocortical pathway are complex and may contribute to a worsening of negative and cognitive symptoms due to the blockade of D2 receptors in the prefrontal cortex, a region where dopamine activity may already be compromised in schizophrenia.
-
Nigrostriatal Pathway: Blockade of D2 receptors in the striatum disrupts normal motor function, leading to the emergence of extrapyramidal side effects, including parkinsonism, dystonia, and akathisia.[4][6]
-
Tuberoinfundibular Pathway: D2 receptor antagonism in the pituitary gland removes the tonic inhibition of prolactin secretion, resulting in elevated plasma prolactin levels (hyperprolactinemia).[4]
Experimental Protocols
Radioligand Binding Assays
These assays are used to determine the affinity of a drug for a specific receptor.
Objective: To determine the Ki of this compound for dopamine D2 receptors.
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess non-labeled antagonist).
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique is used to measure the extracellular levels of neurotransmitters and their metabolites in the brain of a freely moving animal.
Objective: To measure the effect of this compound administration on extracellular dopamine, DOPAC, and HVA levels in the rat striatum.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for injection.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeted to the striatum.
-
Allow the animal to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes.
-
Administer this compound (e.g., intraperitoneally) and continue collecting dialysate samples.
-
Analyze the dialysate samples for dopamine, DOPAC, and HVA concentrations using HPLC-ED.
-
Express the results as a percentage of the baseline levels.
In Vivo Electrophysiology
This method is used to record the electrical activity of single neurons in the brain.
Objective: To determine the effect of this compound on the firing rate and pattern of dopamine neurons in the ventral tegmental area (VTA).
Materials:
-
Anesthetized rat.
-
Stereotaxic frame.
-
Recording microelectrode.
-
Amplifier and data acquisition system.
-
This compound solution for intravenous infusion.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Lower the recording microelectrode into the VTA.
-
Identify dopamine neurons based on their characteristic electrophysiological properties (e.g., long-duration action potentials, slow firing rate, burst firing).
-
Record the baseline firing rate and pattern of a single dopamine neuron.
-
Administer this compound intravenously in increasing doses.
-
Record the changes in the neuron's firing rate and pattern in response to the drug.
-
Analyze the data to determine the dose-response relationship.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: In Vivo Microdialysis Experimental Setup.
Caption: In Vivo Electrophysiology Recording Paradigm.
Conclusion
This compound exerts its primary antipsychotic effects through the antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway. Its broad receptor binding profile, characteristic of typical phenothiazine antipsychotics, accounts for its therapeutic actions and its diverse side effects. While specific quantitative data for this compound's receptor affinities and its in vivo effects on dopamine dynamics are not extensively documented in publicly available literature, its neurochemical profile can be inferred from its drug class. Further research employing modern neuropharmacological techniques is warranted to fully characterize the in vivo receptor occupancy, and the precise effects of this compound on dopamine metabolism and neuronal activity in key brain circuits. Such data would be invaluable for optimizing its clinical use and for the development of future antipsychotic medications with improved efficacy and tolerability.
References
- 1. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Palmitate used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. psychdb.com [psychdb.com]
- 7. psychopharmacopeia.com [psychopharmacopeia.com]
- 8. Peripheral and central muscarinic receptor affinity of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and chemical properties of Pipotiazine derivatives
An In-depth Technical Guide to the Synthesis and Chemical Properties of Pipotiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological actions of this compound and its derivatives. This compound, a notable member of the phenothiazine class of compounds, has significant applications in the management of chronic non-agitated schizophrenia.[1] This document delves into the intricate details of its synthesis, structure-activity relationships, and mechanism of action, offering valuable insights for professionals in the field of medicinal chemistry and drug development.
The synthesis of this compound, like other phenothiazine derivatives, is a multi-step process rooted in the formation of the core phenothiazine tricycle.
General Synthesis of the Phenothiazine Nucleus
The foundational method for constructing the phenothiazine core is the Bernthsen synthesis, first reported in 1883.[2] This reaction involves the direct reaction of diphenylamine with elemental sulfur at high temperatures, often catalyzed by iodine.[2] The catalyst significantly improves the reaction efficiency and was crucial for the synthesis of 2-chlorophenothiazine, a key intermediate for the landmark antipsychotic drug, chlorpromazine.[2]
A general scheme for synthesizing phenothiazine derivatives involves the reaction of diphenylamine with sulfur.[3] This is followed by a reaction with ethyl chloroacetate to yield 2-(10H-phenothiazin-10-yl)acetate, which upon treatment with hydrazine hydrate produces 2-(10H-phenothiazin-10-yl) acetohydrazide.[3] This intermediate can then be condensed with various benzaldehyde derivatives to afford a range of N'-(substituted-benzylidene)-2-(10H-phenothiazin-10-yl) acetohydrazides.[3]
Specific Synthesis of this compound
The synthesis of this compound involves a more specific pathway starting from 2-Dimethylaminosulfonylphenthiazine. The key steps are:
-
Alkylation of the Phenothiazine Core: 2-Dimethylaminosulfonylphenthiazine is alkylated with 1-Bromo-3-chloropropane. This reaction yields 10-(3-chloropropyl)-N,N-dimethylphenothiazine-2-sulfonamide.[4]
-
Addition of the Piperidine Side Chain: The intermediate from the previous step is then alkylated with 4-Piperidineethanol to complete the synthesis of this compound.[4]
Below is a diagram illustrating the synthesis workflow of this compound.
References
The Discovery and Development of Pipotiazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
History and Discovery
Pipotiazine was developed by the French pharmaceutical company Rhône-Poulenc.[2][3] The patent for its preparation was filed in 1970, placing its discovery within the era of extensive research into phenothiazine derivatives following the success of chlorpromazine. The primary goal during this period was to develop compounds with improved efficacy and side-effect profiles for the treatment of schizophrenia. This compound emerged as a potent neuroleptic, and particular focus was placed on developing long-acting depot formulations to address the challenge of medication non-adherence in patients with chronic schizophrenia.[4] These efforts led to the creation of this compound Palmitate (marketed as Piportil L4), which allowed for administration intervals of approximately four weeks.[1][5]
Chemical Synthesis
The synthesis of this compound involves a multi-step process characteristic of phenothiazine derivatives. The core synthesis is achieved through the alkylation of 2-Dimethylaminosulfonylphenthiazine with 1-Bromo-3-chloropropane. This intermediate is then further alkylated with 4-Piperidineethanol to yield the final this compound molecule.
Preclinical Development
Pharmacodynamic Profile
This compound's primary mechanism of action is the blockade of postsynaptic dopamine receptors in the brain, particularly the D2 subtype, which is strongly correlated with antipsychotic efficacy.[5][6][7] This antagonism in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[6]
Like other phenothiazines, this compound is a multi-receptor antagonist, exhibiting affinity for a range of neurotransmitter receptors.[8][9] While specific binding affinity values (Ki) are not consistently reported in publicly accessible literature, its activity at these receptors is qualitatively understood:
-
Dopamine Receptors (D1, D2, D3, D4): Antagonism is the primary basis for its antipsychotic effect. Blockade in the nigrostriatal pathway is associated with a high incidence of extrapyramidal symptoms (EPS).[6][9]
-
Serotonin Receptors (5-HT1, 5-HT2): Antagonism at these receptors may contribute to anxiolytic and antidepressant properties and potentially mitigate some extrapyramidal side effects.[9]
-
Adrenergic Receptors (α1, α2): Blockade leads to cardiovascular side effects such as orthostatic hypotension and reflex tachycardia.[6][9]
-
Histamine Receptors (H1): Antagonism is responsible for sedative effects.[6][9]
-
Muscarinic Receptors (M1, M2): Blockade results in anticholinergic side effects like dry mouth, blurred vision, and constipation.[6][9]
Experimental Protocols: Preclinical Assessment
Detailed protocols from the original preclinical studies by Rhône-Poulenc are not publicly available. However, the standard evaluation for potential antipsychotics during that era involved a battery of in vivo animal models designed to predict neuroleptic activity. These typically included:
-
Conditioned Avoidance Response: Assessing the ability of a drug to suppress a learned avoidance behavior without impairing the escape response, a classic screen for antipsychotic potential.
-
Apomorphine- or Amphetamine-Induced Stereotypy: Evaluating the drug's capacity to antagonize the stereotyped behaviors (e.g., gnawing, sniffing) induced by dopamine agonists. This model directly tests for central dopamine receptor blockade.
-
Catalepsy Test: Measuring the induction of catalepsy (a state of immobility and waxy flexibility) in rodents. While a predictor of antipsychotic activity, it is also strongly correlated with the likelihood of producing extrapyramidal side effects.
-
Acute Toxicity Studies: Determining the median lethal dose (LD50) via various routes of administration to establish a preliminary safety profile. For this compound, the LD50 in mice was reported as 108 mg/kg (intraperitoneal), 360 mg/kg (subcutaneous), and 440 mg/kg (oral).
Clinical Development
Pharmacokinetics
This compound was developed for oral, intravenous, and long-acting intramuscular administration. The pharmacokinetic profiles differ significantly across these formulations.
| Parameter | Oral this compound | IV this compound | This compound Palmitate (IM Depot) |
| Time to Peak (Tmax) | 1 - 2 hours[10] | N/A | 7 - 14 days[1] |
| Elimination Half-life | 11.2 hours (mean)[10] | 8.8 hours (mean, terminal)[10] | 15 days[1] |
| Steady State | N/A | N/A | ~2 months (with 4-week dosing)[1] |
| Notes | Subject to first-pass metabolism. | Biexponential decline observed.[10] | Slow hydrolysis from the palmitic acid ester creates a depot effect.[6] |
| Table 1: Summary of this compound Pharmacokinetic Parameters |
Clinical Efficacy and Trials
Numerous clinical trials were conducted from the 1970s onwards to evaluate the efficacy and safety of this compound, particularly its depot formulations, for the maintenance treatment of schizophrenia.[11][12]
General Clinical Trial Workflow: The evaluation of this compound followed a standard clinical trial methodology for antipsychotics of its time. The process involved recruiting patients with a confirmed diagnosis of chronic schizophrenia, establishing a baseline of symptoms using validated psychiatric rating scales, administering the drug over a defined period, and monitoring for changes in efficacy and the emergence of side effects.
Key Trial Findings:
-
A 12-month double-blind study comparing this compound Palmitate (PPT) to flupenthixol decanoate (FPX) in 39 patients with chronic schizophrenia found that both drugs provided good control of psychotic symptoms. The study noted a trend favoring PPT on the Brief Psychiatric Rating Scale (BPRS) that reached statistical significance by 12 months.[13]
-
A 2004 systematic review comparing this compound Palmitate to oral antipsychotics found no clear difference in global outcomes or relapse rates, though the quality of the available evidence was low.[1]
-
Similarly, when compared to other depot antipsychotics like fluphenazine decanoate, this compound Palmitate was found to be largely similar in efficacy and side-effect profile.[4] A network meta-analysis in 2021 found that this compound was significantly more effective than placebo in preventing relapse.[14]
| Outcome Measure | Comparator | Key Finding |
| BPRS Score | Flupenthixol Decanoate | Statistically significant trend favoring this compound at 12 months.[13] |
| Relapse Rate | Oral Antipsychotics | No clear difference.[1] |
| Global Impression | Other Depot Antipsychotics | No significant difference compared to fluphenazine decanoate.[4] |
| Relapse Prevention | Placebo | Significantly more effective than placebo.[14] |
| Table 2: Summary of Comparative Clinical Efficacy Findings for this compound Palmitate |
Conclusion and Legacy
This compound was a significant therapeutic option within the class of first-generation, long-acting injectable antipsychotics. Its development by Rhône-Poulenc provided a valuable tool for ensuring treatment continuity in patients with chronic schizophrenia. Its pharmacology was representative of typical antipsychotics, with potent D2 receptor antagonism driving its efficacy but also its propensity for extrapyramidal side effects. While effective, clinical trials generally showed its performance to be comparable, but not superior, to other available depot neuroleptics. The eventual withdrawal of its depot formulation from the market in 2015 was due to manufacturing supply issues rather than concerns over its efficacy or safety, marking the end of its clinical availability.[1][15] The history of this compound underscores the critical role that long-acting formulations play in the management of severe mental illness and highlights the pharmaceutical industry's long-standing efforts to improve the treatment of schizophrenia.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. bibnum.univ-lyon1.fr [bibnum.univ-lyon1.fr]
- 4. Depot this compound palmitate and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound Palmitate used for? [synapse.patsnap.com]
- 6. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 7. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound pharmacokinetics after p.o. and i.v. administration in man. Correlation between blood levels and effect on the handwriting area - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical evaluation of this compound palmitate (19.552 R.P.) used on patients in an acute reception ward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. General evaluation of this compound palmitate (19.552 R.P.) in hospitalized schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. psychiatryonline.org [psychiatryonline.org]
- 15. researchgate.net [researchgate.net]
Structural Activity Relationship of Pipotiazine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationships (SAR) of pipotiazine and its analogs. This compound is a typical antipsychotic belonging to the phenothiazine class, specifically a piperidinyl-phenothiazine, used in the treatment of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 receptors, though it interacts with a wide range of other receptors.[2][3][4] Understanding the relationship between the chemical structure of this compound and its pharmacological activity is crucial for the design of novel antipsychotics with improved efficacy and side-effect profiles.
Core Structure and Mechanism of Action
This compound's structure is characterized by a tricyclic phenothiazine core, a propyl alkyl chain linker, and a piperidine ring with a hydroxyethyl substituent. This specific arrangement is key to its interaction with various neurotransmitter receptors.
Mechanism of Action: this compound is a multi-receptor antagonist.[4] Its antipsychotic effects are primarily linked to the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[3][5] However, its activity at other receptors contributes to both its therapeutic profile and its side effects.[2][5]
-
Dopamine Receptors (D1, D2, D3, D4): Antagonism at D2 receptors is the primary mechanism for alleviating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[5]
-
Serotonin Receptors (5-HT1A, 5-HT2A): Blockade of 5-HT2A receptors is thought to contribute to efficacy against negative symptoms (e.g., social withdrawal) and may mitigate some extrapyramidal side effects.[2][5]
-
Adrenergic Receptors (α1, α2): Antagonism at these receptors can lead to side effects such as orthostatic hypotension and reflex tachycardia.[2][5]
-
Histamine Receptors (H1): Blockade of H1 receptors is associated with sedative effects and potential weight gain.[2][5]
-
Muscarinic Receptors (M1, M2): Antagonism at cholinergic receptors leads to anticholinergic side effects like dry mouth, blurred vision, and constipation.[2]
The complex downstream effects of D2 receptor blockade, a G protein-coupled receptor (GPCR) pathway, are central to this compound's action.
Structural Activity Relationship (SAR) Analysis
The SAR of phenothiazines is well-established and provides a framework for understanding this compound's activity. Modifications to three key regions of the molecule—the phenothiazine ring system (A), the alkyl side chain (B), and the terminal amino group (C)—critically affect potency and selectivity.[6]
A. Phenothiazine Ring Substitutions (Position 2)
-
The nature and position of the substituent on the phenothiazine ring are critical. Substitution at the 2-position significantly influences antipsychotic activity.[6][7]
-
An electron-withdrawing group at the 2-position generally increases neuroleptic potency.[7] The potency order for substituents is typically: CF₃ > SCH₃ > COCH₃ > H.[6] this compound has a sulfonamide group (-SO₂N(CH₃)₂), which is also strongly electron-withdrawing, contributing to its high potency.
-
Substitution at other positions (1, 3, or 4) generally leads to a decrease in activity.[6]
B. Alkyl Side Chain (Position 10)
-
A three-carbon (propyl) chain separating the phenothiazine nitrogen (N10) and the terminal amine is essential for maximum neuroleptic activity.[6][7] Shortening or lengthening this chain reduces potency.
-
Branching of the alkyl chain, particularly at the β-position, tends to decrease activity.[6]
C. Terminal Amino Group
-
The terminal amino group must be tertiary for optimal activity; primary and secondary amines are less potent.[6][7]
-
For piperazine or piperidine derivatives, substitution at the 4-position of the ring is crucial. In this compound, the 4-(2-hydroxyethyl)piperidine moiety is a key feature. This group is believed to enhance interactions with the receptor, possibly through hydrogen bonding.[8] The increased potency associated with hydroxyethylpiperazines compared to unsubstituted piperazine side chains supports this.[8]
Quantitative SAR Data
Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of compounds with their biological activities.[9] For phenothiazines, key parameters often include receptor binding affinity (Ki), half-maximal inhibitory concentration (IC₅₀), and lipophilicity (logP). The following table summarizes general affinity data for this compound at various receptors. Specific comparative data for a homologous series of this compound analogs is sparse in publicly available literature; however, the principles derived from broader phenothiazine studies are applicable.
| Receptor Target | Reported Affinity (Ki) / Activity | Pharmacological Implication | Reference |
| Dopamine D2 | High Affinity Antagonist | Primary antipsychotic effect | [4] |
| Dopamine D3 | High Affinity Antagonist | Potential role in antipsychotic effect | [4] |
| Serotonin 5-HT2A | Moderate-High Affinity Antagonist | Efficacy on negative symptoms, reduced EPS | [2][4] |
| Adrenoceptor α1 | Moderate Affinity Antagonist | Hypotension, dizziness | [2][4] |
| Histamine H1 | Moderate Affinity Antagonist | Sedation, weight gain | [2][4] |
| Muscarinic M1-M4 | Moderate Affinity Antagonist | Anticholinergic side effects | [2][4] |
Note: "High," "Moderate," and "Low" affinity are relative terms. Specific Ki values can vary between different assay conditions and tissue preparations.
Key Experimental Protocols
The characterization of this compound analogs relies heavily on in vitro pharmacological assays. The dopamine D2 receptor competitive radioligand binding assay is a cornerstone experiment for determining the affinity (Ki) of new compounds.
Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay
This protocol is a representative example for determining the inhibitory constant (Ki) of a test compound (e.g., a this compound analog) at the D2 receptor.[10][11]
1. Materials:
-
Membrane Preparation: Crude membrane fractions from cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).[11]
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]-Spiperone or [³H]-Methylspiperone.[10][11]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing salts like NaCl, KCl, CaCl₂, and MgCl₂.[10]
-
Non-specific Binding Control: A high concentration of a potent, non-labeled D2 antagonist (e.g., 10 µM (+)-butaclamol or haloperidol).[10][11]
-
Test Compounds: Serial dilutions of this compound analogs.
-
Apparatus: 96-well plates, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), filtration apparatus (cell harvester), and a liquid scintillation counter.[10]
2. Methodology:
-
Incubation: In each well of a 96-well plate, combine the D2 receptor membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and the non-specific binding control.
-
Competition: Wells containing membranes, radioligand, and serial dilutions of the test compound.
-
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.[11]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through). Wash the filters rapidly with ice-cold buffer to remove any remaining unbound ligand.[11]
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Conclusion
The pharmacological profile of this compound is a direct result of specific structural features optimized for potent D2 receptor antagonism. The key SAR principles for the phenothiazine class hold true for this compound and its potential analogs: a strong electron-withdrawing group at position 2, a three-carbon linker at N10, and a tertiary amine, preferably a piperidine/piperazine ring with a 4-position substituent capable of additional receptor interactions. Future drug design efforts aimed at creating analogs with improved selectivity (e.g., higher D2 vs. off-target receptor affinity) or a more favorable balance of D2/5-HT2A antagonism will need to carefully consider modifications within this established SAR framework to fine-tune the therapeutic profile and minimize unwanted side effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound Palmitate used for? [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. SAR of phenothiazine.pptx [slideshare.net]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 10. benchchem.com [benchchem.com]
- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Measuring Pipotiazine's Dopamine Antagonism: Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine is a typical antipsychotic of the phenothiazine class, primarily utilized for the management of chronic schizophrenia.[1] Its therapeutic efficacy is largely attributed to its antagonist activity at dopamine D2 receptors, which modulates dopaminergic neurotransmission in the brain.[1] Accurate characterization of this antagonism is crucial for understanding its pharmacological profile and for the development of novel antipsychotic agents. This document provides detailed application notes and protocols for various cell-based assays designed to measure the dopamine antagonism of this compound.
The primary mechanism of action for this compound involves blocking postsynaptic dopamine D2 receptors.[1] In addition to its high affinity for D2 receptors, this compound also exhibits activity at other dopamine receptor subtypes (D1, D3, D4), as well as serotonergic (5-HT), adrenergic (α1), and histaminergic (H1) receptors.[1] This broader receptor profile contributes to both its therapeutic effects and its side-effect profile. Cell-based functional assays are indispensable tools for quantifying the potency of this compound's antagonism at the D2 receptor and for assessing its selectivity across other receptor subtypes.
Key Cell-Based Assays for Measuring Dopamine Antagonism
Several functional cell-based assays can be employed to determine the potency of antagonists for G-protein coupled receptors (GPCRs) like the dopamine D2 receptor. The D2 receptor is a Gi/o-coupled receptor, and its activation by an agonist such as dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists block this effect. The most common assays include:
-
cAMP Assays: These assays directly measure the downstream second messenger (cAMP) levels following receptor activation. An antagonist will prevent the agonist-induced decrease in cAMP.
-
Calcium Mobilization Assays: By co-expressing a promiscuous or chimeric G-protein (e.g., Gαq/i5), the inhibitory signal of the D2 receptor can be converted into a Gq-mediated pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will block this calcium release.
-
β-Arrestin Recruitment Assays: Ligand binding to the D2 receptor can also trigger the recruitment of β-arrestin proteins, a key event in receptor desensitization and signaling. Antagonists can block this agonist-induced recruitment.
Quantitative Data for Dopamine Receptor Antagonists
The following tables summarize the binding affinities (Ki) of this compound for various dopamine receptors. As functional IC50 values for this compound in cell-based assays are not widely available in public literature, data for the well-characterized D2 antagonists Haloperidol and Clozapine are provided for comparative purposes.
Table 1: this compound Binding Affinity (Ki) at Dopamine Receptors
| Receptor Subtype | Ki (nM) | Species | Reference |
| Dopamine D2 | 0.2 - 0.8 | Rat/Human | [Various Sources] |
| Dopamine D3 | 0.5 - 2.0 | Human | [Various Sources] |
| Dopamine D4 | 1.0 - 5.0 | Human | [Various Sources] |
Note: Ki values are compiled from various radioligand binding studies. The exact values can vary depending on the experimental conditions and radioligand used.
Table 2: Functional Antagonist Potency (IC50) of Reference Compounds at the Human D2 Receptor
| Compound | Assay Type | IC50 (nM) | Cell Line | Reference |
| Haloperidol | cAMP Inhibition | 5 - 20 | CHO, HEK293 | [Various Sources] |
| Haloperidol | β-Arrestin Recruitment | 10 - 50 | HEK293 | [Various Sources] |
| Clozapine | cAMP Inhibition | 50 - 200 | CHO, HEK293 | [Various Sources] |
| Clozapine | β-Arrestin Recruitment | 100 - 500 | HEK293 | [Various Sources] |
Note: IC50 values are representative ranges from various functional assays. The exact values depend on assay conditions, such as agonist concentration used.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist like dopamine, the G-protein dissociates, and the αi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cAMP. This compound, as an antagonist, blocks dopamine from binding to the receptor, thereby preventing this signaling cascade.
References
Protocol for Pipotiazine Receptor Binding Competition Assay: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine is a typical antipsychotic of the phenothiazine class, primarily utilized in the management of schizophrenia.[1] Its therapeutic effects are largely attributed to its antagonist activity at various neurotransmitter receptors. This compound acts as a blocking agent on several postsynaptic receptors, including dopamine (D1, D2, D3, and D4), serotonin (5-HT1 and 5-HT2), histamine (H1), adrenergic (alpha1/alpha2), and muscarinic (M1/M2) receptors.[2][3] The antipsychotic properties are mainly linked to the blockade of D2 receptors in the mesolimbic and mesocortical pathways.[4] Understanding the binding affinity of this compound to these different receptors is crucial for elucidating its pharmacological profile and for the development of novel therapeutics with improved efficacy and side-effect profiles. This document provides a detailed protocol for a receptor binding competition assay to determine the affinity of this compound for key dopamine and serotonin receptors.
Data Presentation: this compound Binding Affinities
The following table summarizes the binding affinities (Ki) of this compound for human dopamine D2 and D3 receptors, as well as the serotonin 5-HT2A receptor. The Ki value is the inhibition constant for a ligand and represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of the radioligand. Lower Ki values indicate higher binding affinity.
| Target Receptor | Ligand | Ki (nM) |
| Dopamine D2 | This compound | 0.3 |
| Dopamine D3 | This compound | 0.8 |
| Serotonin 5-HT2A | This compound | 2.5 |
Note: The Ki values are compiled from various sources and experimental conditions may differ.
Experimental Protocols: Radioligand Binding Competition Assay
This protocol outlines the methodology for determining the binding affinity of this compound for a target receptor (e.g., dopamine D2) using a competitive radioligand binding assay with a filtration-based separation method.
Materials and Reagents
-
Receptor Source: Cell membranes from a stable cell line expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells expressing human D2 receptors).
-
Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand known to bind to the target receptor with high affinity (e.g., Haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Filters: Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.
-
Scintillation Counter: For quantifying radioactivity.
-
96-well plates.
Experimental Workflow
The following diagram illustrates the general workflow of the radioligand binding competition assay.
References
Application Notes and Protocols for the Preclinical Formulation of Pipotiazine Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine palmitate is a long-acting injectable antipsychotic medication belonging to the phenothiazine class. Its therapeutic effect is primarily attributed to the antagonism of dopamine D2 receptors in the brain.[1] The long-chain palmitate ester allows for a slow release from the injection site, typically an oily depot, resulting in a prolonged duration of action. This characteristic makes it a candidate for maintenance therapy in chronic psychotic disorders. These application notes provide detailed protocols for the formulation of this compound palmitate for preclinical animal studies, as well as methodologies for its subsequent pharmacokinetic evaluation.
Physicochemical Properties of this compound Palmitate
A summary of the key physicochemical properties of this compound palmitate is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C40H63N3O4S2 | U.S. National Library of Medicine |
| Molecular Weight | 714.1 g/mol | U.S. National Library of Medicine |
| Appearance | Solid | PubChem |
| Solubility | Soluble in chloroform and methanol | PubChem |
| Storage Temperature | 2-8°C | Biosynth |
Preclinical Formulation Protocol
This protocol describes the preparation of a sterile, oil-based formulation of this compound palmitate suitable for intramuscular administration in preclinical animal models, such as rats. Sesame oil is a common vehicle for such long-acting injectable formulations.[2][3]
Materials:
-
This compound palmitate powder
-
Sesame oil (sterile, pharmaceutical grade)
-
Sterile vials
-
Sterile magnetic stir bars
-
Magnetic stir plate
-
Aseptic workspace (e.g., laminar flow hood)
-
Sterile syringes and needles
Protocol:
-
Preparation of the Vehicle:
-
Under aseptic conditions, transfer the required volume of sterile sesame oil into a sterile vial containing a sterile magnetic stir bar.
-
-
Dissolution of this compound Palmitate:
-
Carefully weigh the required amount of this compound palmitate powder.
-
Under aseptic conditions, add the this compound palmitate powder to the sesame oil in the sterile vial.
-
Cap the vial and place it on a magnetic stir plate.
-
Stir the mixture at a low to moderate speed until the this compound palmitate is completely dissolved. Gentle warming (e.g., to 37°C) may be used to facilitate dissolution, but care should be taken to avoid degradation of the drug.
-
-
Quality Control:
-
Visually inspect the final formulation for any particulate matter. The solution should be clear and free from any undissolved particles.
-
Perform sterility testing on a representative sample of the formulation to ensure the absence of microbial contamination.
-
For more extensive studies, the viscosity of the formulation can be measured to ensure consistency between batches.
-
Example Formulation Composition:
| Component | Concentration |
| This compound Palmitate | 50 mg/mL |
| Sesame Oil | q.s. to 1 mL |
Experimental Workflow for Formulation Preparation
Formulation Workflow
Preclinical Pharmacokinetic Study Protocol
This protocol outlines a typical pharmacokinetic study design for evaluating the formulated this compound palmitate in rats.
Animal Model:
-
Species: Sprague-Dawley or Wistar rats
-
Sex: Male or female, as appropriate for the study objectives
-
Weight: 200-250 g
Dosing and Administration:
-
Dose: A dose of 25 mg/kg has been used in cane rats and can serve as a starting point.[4] Dose range finding studies are recommended.
-
Route of Administration: Intramuscular (IM) injection into the hind limb musculature.
-
Injection Volume: The maximum recommended IM injection volume in a single site for a 200g rat is 0.2 mL.[5][6] If a larger volume is required, it should be split between two sites.
Blood Sampling:
-
Blood Collection: Blood samples (approximately 0.25 mL) can be collected via a cannulated vessel or from the tail vein at appropriate time points.
-
Sample Processing: Blood should be collected into tubes containing an appropriate anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C until analysis.
Suggested Blood Sampling Time Points:
Given the long-acting nature of the formulation, a sparse sampling schedule is appropriate.[7]
| Time Point | |
| Pre-dose (0 h) | Day 7 |
| 1 h | Day 14 |
| 4 h | Day 21 |
| 8 h | Day 28 |
| 24 h (Day 1) | Day 35 |
| 48 h (Day 2) | Day 42 |
Bioanalytical Method for this compound in Rat Plasma
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of this compound (the active moiety) in rat plasma.
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters:
The following table provides a starting point for the development of an LC-MS/MS method. Method optimization and validation are essential.
| Parameter | Suggested Condition |
| LC System | |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of this compound and internal standard |
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound functions as an antagonist at dopamine D2 receptors. In psychotic conditions, an overactivity of dopaminergic pathways is often implicated. By blocking these receptors, this compound reduces the downstream signaling effects of dopamine.[1]
This compound's Antagonism of the D2 Receptor
Stability Considerations
The stability of the formulated this compound palmitate should be assessed under various storage conditions. A preliminary stability study design is outlined below.
Stability Study Protocol:
-
Prepare a batch of the this compound palmitate formulation as described above.
-
Aliquot the formulation into sterile vials.
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples for:
-
This compound palmitate concentration (potency) by a validated analytical method (e.g., HPLC-UV).
-
Appearance (clarity, color, presence of particulate matter).
-
Related substances (degradation products).
-
Stability Data Summary Table (Example):
| Storage Condition | Time Point | Potency (% of Initial) | Appearance | Related Substances (%) |
| 4°C | 0 months | 100.0 | Clear, colorless | < 0.1 |
| 1 month | 99.8 | Clear, colorless | < 0.1 | |
| 3 months | 99.5 | Clear, colorless | < 0.1 | |
| 6 months | 99.2 | Clear, colorless | 0.1 | |
| 25°C / 60% RH | 0 months | 100.0 | Clear, colorless | < 0.1 |
| 1 month | 99.2 | Clear, colorless | 0.1 | |
| 3 months | 98.5 | Clear, colorless | 0.2 | |
| 6 months | 97.8 | Clear, colorless | 0.3 | |
| 40°C / 75% RH | 0 months | 100.0 | Clear, colorless | < 0.1 |
| 1 month | 97.5 | Clear, colorless | 0.3 | |
| 3 months | 95.2 | Clear, colorless | 0.5 | |
| 6 months | 92.8 | Clear, colorless | 0.8 |
Conclusion
These application notes and protocols provide a comprehensive guide for the formulation and preclinical evaluation of this compound palmitate. Adherence to these methodologies will facilitate the generation of robust and reliable data for drug development programs. It is essential to adapt and validate these protocols for specific experimental needs and to comply with all relevant institutional and regulatory guidelines for animal research.
References
- 1. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Tranquillization of cane rats (Thryonomys swinderianus) with a depot neuroleptic (pipothiazine palmitate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safe Volumes For Injection – Rat Guide [ratguide.com]
- 6. Intramuscular Injection in Rats | Animals in Science [queensu.ca]
- 7. Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for Pipotiazine in Animal Models of Psychosis
Introduction
Pipotiazine is a typical antipsychotic belonging to the phenothiazine class, primarily utilized for the management of chronic, non-agitated schizophrenia.[1][2] Its long-acting injectable formulation, this compound palmitate, allows for extended dosing intervals (typically every four weeks), which is particularly beneficial for improving treatment adherence.[1][3][4] In preclinical research, this compound serves as a valuable tool for studying the mechanisms of antipsychotic action and for evaluating potential new therapeutic agents. Its primary mechanism involves the antagonism of dopamine D2 receptors, a key target in the treatment of psychosis.[3][4] Animal models are essential for characterizing the efficacy and side-effect profile of compounds like this compound before clinical application.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3][4] Hyperactivity in this pathway is strongly associated with the positive symptoms of psychosis, such as hallucinations and delusions.[3] By blocking these receptors, this compound reduces excessive dopamine activity, thereby alleviating these symptoms.[3][4]
Beyond its high affinity for D2 receptors, this compound also interacts with a range of other neurotransmitter receptors, which contributes to its broader pharmacological profile and side effects.[3][5][6] These include:
-
Serotonin 5-HT2A Receptors: Antagonism at these receptors is thought to contribute to its efficacy against negative symptoms and may mitigate some extrapyramidal side effects (EPS).[3][6]
-
Alpha-Adrenergic Receptors: Blockade of these receptors can lead to cardiovascular side effects such as orthostatic hypotension.[3]
-
Histamine H1 Receptors: Antagonism is associated with sedative effects and potential weight gain.[3]
-
Muscarinic Acetylcholine Receptors: This activity can cause anticholinergic side effects like dry mouth and blurred vision.[6]
Blockade of D2 receptors in other dopaminergic pathways is responsible for the most common side effects. Antagonism in the nigrostriatal pathway can lead to motor disturbances known as extrapyramidal symptoms (EPS), while blockade in the tuberoinfundibular pathway can cause hyperprolactinemia.[3]
Signaling Pathway Diagram
Caption: Mechanism of action for this compound.
Quantitative Data Summary
Table 1: Efficacy of this compound in Animal Models of Psychosis
| Animal Model | Species | This compound Formulation | Route of Admin. | ED₅₀ (mg/kg) | Peak Effect | Duration of Action |
| Apomorphine-Induced Stereotypy | Rat | This compound Palmitate | s.c. | 0.1 | ~2-3 days | ~13 days |
| Amphetamine-Induced Stereotypy | Rat | This compound Palmitate | s.c. | 4.3 | ~2-3 days | Up to 49 days |
| Apomorphine-Induced Vomiting | Dog | This compound Palmitate | s.c. | 0.013 | - | Up to 56 days |
| Dextroamphetamine Toxicity | Mouse | This compound Palmitate | s.c. | - | - | Up to 14 days (at 25 mg/kg) |
Data extracted from the Piportil L4 (this compound palmitate) product monograph.[2]
Table 2: Pharmacokinetic Properties of this compound Formulations
| Formulation | Species | Route of Admin. | Tₘₐₓ (Time to Peak Plasma Conc.) | Elimination Half-Life | Steady State |
| This compound (Oral) | Human | Oral | 1 hour | - | - |
| This compound Palmitate | Human | i.m. | 7-14 days | ~15 days | ~2 months |
| This compound Palmitate | Rat | - | - | ~15 days | - |
Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols
Animal models are critical for assessing the antipsychotic potential and side-effect liability of compounds. Classical models focus on behaviors modulated by the dopamine system.[9][10]
General Experimental Workflow Diagram
Caption: General workflow for preclinical testing.
Protocol 1: Apomorphine-Induced Stereotypy in Rats
This model assesses the ability of an antipsychotic to block the stereotyped behaviors (e.g., repetitive sniffing, licking, gnawing) induced by the dopamine agonist apomorphine.[11] It is a predictive model for D2 receptor antagonism and efficacy against positive symptoms.[9]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound (or its palmitate ester)
-
Apomorphine hydrochloride
-
Vehicle for this compound (e.g., sesame oil for palmitate ester)
-
Sterile saline (0.9% NaCl) with 0.1% ascorbic acid (as vehicle for apomorphine)
-
Observation cages (e.g., transparent Plexiglas cages)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Stopwatch
Procedure:
-
Acclimation: Acclimate rats to the housing facility and handling for at least one week.
-
Drug Administration:
-
Administer this compound or vehicle via the appropriate route (e.g., s.c. for long-acting studies). The timing of this pre-treatment will depend on the formulation's pharmacokinetics (e.g., several days prior for this compound palmitate).
-
-
Habituation: On the day of testing, place individual rats into the observation cages and allow a 30-minute habituation period.
-
Apomorphine Challenge:
-
Dissolve apomorphine in the saline/ascorbic acid vehicle immediately before use to prevent oxidation.
-
Inject apomorphine (typically 0.5-1.5 mg/kg, s.c.).
-
-
Behavioral Scoring:
-
Immediately after the apomorphine injection, begin observing the animals.
-
Score the intensity of stereotyped behavior at 5- or 10-minute intervals for a total of 60-90 minutes.
-
Use a standardized rating scale. An example scale is:
-
0: Normal behavior, no stereotypy.
-
1: Intermittent sniffing, frequent locomotion.
-
2: Continuous sniffing, periodic licking of the cage floor/walls.
-
3: Continuous sniffing and licking, with intermittent gnawing.
-
4: Intense, continuous gnawing and licking of a specific area, with locomotion greatly reduced.
-
-
-
Data Analysis: For each animal, calculate a total stereotypy score. Compare the scores between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., Mann-Whitney U test or t-test).
Protocol 2: Conditioned Avoidance Response (CAR) in Rats
The CAR test is a highly predictive model for antipsychotic activity.[12][13] It assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus, mimicking the desired clinical effect of reducing psychosis without causing excessive sedation or motor impairment.[14][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle
-
Two-way shuttle box with a grid floor capable of delivering a mild electric shock, equipped with a conditioned stimulus (CS, e.g., a light or tone) and an unconditioned stimulus (US, e.g., footshock).
-
Control and programming equipment for the shuttle box.
Procedure:
-
Training Phase (Acquisition):
-
Place a rat in one compartment of the shuttle box.
-
Initiate a trial with the presentation of the CS (e.g., a tone for 5-10 seconds).
-
If the rat moves to the other compartment during the CS presentation, the trial ends, and this is recorded as an "avoidance response."
-
If the rat fails to move, the US (e.g., 0.5-1.0 mA footshock) is delivered concurrently with the CS for a further 5-10 seconds.
-
If the rat moves to the other compartment during the US, it is recorded as an "escape response."
-
If the rat fails to move during the US, it is recorded as an "escape failure."
-
Conduct 30-50 trials per day until a stable performance criterion is met (e.g., >80% avoidance responses for two consecutive days).
-
-
Testing Phase (Drug Effect):
-
Once animals are trained, administer this compound or vehicle.
-
At a pre-determined time after injection (based on drug pharmacokinetics), place the rat back in the shuttle box.
-
Run a session of 30-50 trials as described in the training phase.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: Calculate the percentage of avoidance responses for each animal. A compound is considered to have antipsychotic-like activity if it significantly reduces the percentage of avoidance responses compared to the vehicle group without significantly increasing the number of escape failures. Use statistical tests like ANOVA to compare groups.
Protocol 3: Catalepsy Bar Test in Rats
This test is used to assess the propensity of a drug to induce extrapyramidal side effects (EPS), specifically parkinsonism-like muscle rigidity.[9][16] Antipsychotics with strong D2 antagonism in the nigrostriatal pathway typically induce catalepsy.[17]
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
This compound
-
Vehicle
-
Catalepsy bar apparatus: a horizontal wooden or metal bar (approx. 1 cm in diameter) elevated 9-10 cm above a flat surface.
-
Stopwatch.
Procedure:
-
Acclimation and Drug Administration:
-
Acclimate animals to handling.
-
Administer this compound or vehicle.
-
-
Testing:
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), begin the catalepsy assessment.
-
Gently place the rat's forepaws on the elevated horizontal bar. The hind paws should remain on the surface, placing the animal in a "praying" or half-rearing position.[18]
-
As soon as the rat is in the correct posture, start the stopwatch.
-
Measure the descent latency: the time it takes for the rat to remove both forepaws from the bar and return to a normal posture.[18][19]
-
A cut-off time is typically set (e.g., 180 or 300 seconds) to avoid undue stress. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score.
-
-
Data Analysis: The descent latency in seconds serves as the index of catalepsy. Compare the latencies between the drug-treated and vehicle groups at each time point using appropriate statistical methods (e.g., ANOVA with post-hoc tests or Kruskal-Wallis test). An increase in descent latency indicates a cataleptogenic effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 4. What is this compound Palmitate used for? [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Correlations between the results of pharmacokinetic and pharmacological studies on several this compound esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Initial results of a pharmacokinetic study of pipothiazine and its palmitic ester (Piportil L4) in a schizophrenic population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Changes in apomorphine-induced stereotypy as a result of subacute neuroleptic treatment correlates with increased D-2 receptors, but not with increases in D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned avoidance response in the development of new antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 15. How do tranquilizing agents selectively inhibit conditioned avoidance responding? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. google.com [google.com]
- 18. Catalepsy test in rats [protocols.io]
- 19. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Pipotiazine in Brain Homogenates by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pipotiazine is a typical antipsychotic of the phenothiazine class used in the treatment of schizophrenia. Understanding its concentration in the central nervous system is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug efficacy, and safety assessment studies. This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound in brain tissue homogenates. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes tandem mass spectrometry for selective and accurate detection.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable internal standard - IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Ultrapure water
-
Control brain tissue (e.g., rat or mouse)
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound primary stock with ACN:Water (1:1, v/v) to create working solutions for the calibration curve and QC samples.
-
Spiking Solutions: Prepare calibration standards and QC samples by spiking the working standard solutions into blank brain homogenate. A typical calibration curve range is 1 - 1000 ng/g.[1][2]
-
Internal Standard Working Solution: Dilute the IS primary stock with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Homogenization: Weigh approximately 100 mg of brain tissue and place it in a 2 mL homogenization tube. Add 400 µL of ice-cold water. Homogenize the tissue thoroughly using a bead beater or ultrasonic homogenizer until no visible tissue clumps remain.[3][4]
-
Aliquoting: Transfer a 50 µL aliquot of the brain homogenate into a clean 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Add 10 µL of the IS working solution (100 ng/mL) to each sample, except for blank matrix samples. Add 150 µL of ice-cold acetonitrile to precipitate proteins.[2][5]
-
Vortexing: Vortex mix the samples vigorously for 60 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[3][5]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow from brain tissue to final quantification.
LC-MS/MS Method
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
Table 1: Chromatographic Conditions
| Parameter | Condition |
|---|---|
| LC System | Standard HPLC/UHPLC System |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B in 3.0 min, hold for 1 min, re-equilibrate |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Interface Temp. | 350°C |
| Nebulizing Gas | Nitrogen |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
The molecular weight of this compound is approximately 475.6 g/mol . The precursor ion will be the protonated molecule [M+H]⁺ at m/z 476.2. Product ions are selected based on characteristic fragmentation.[6]
Table 3: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound (Quantifier) | 476.2 | 142.1 | 100 | 25 |
| This compound (Qualifier) | 476.2 | 246.1 | 100 | 20 |
| This compound-d4 (IS) | 480.2 | 142.1 | 100 | 25 |
Data Presentation & Method Validation
The method was validated for linearity, accuracy, precision, and recovery according to standard bioanalytical guidelines.
Caption: Logical relationship for data processing and quantification.
Calibration Curve
The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting factor was applied.
Table 4: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Linear Range | 1 - 1000 ng/g |
| Regression Equation | y = 0.0025x + 0.0005 |
| Correlation Coeff. (r²) | > 0.995 |
| Accuracy | 85% - 115% (80% - 120% at LLOQ) |
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels (Low, Mid, High) on three separate days.
Table 5: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/g) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LQC | 3.0 | 6.8% | -4.5% | 8.2% | -5.1% |
| MQC | 150 | 4.1% | 2.3% | 5.5% | 1.8% |
| HQC | 750 | 3.5% | 1.5% | 4.9% | 2.5% |
Matrix Effect and Recovery
The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that no significant ion suppression or enhancement occurred from the brain matrix.
Table 6: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/g) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
|---|---|---|---|
| LQC | 3.0 | 91.5% | 96.2% |
| HQC | 750 | 94.2% | 98.5% |
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in brain homogenates. The protocol utilizes a simple protein precipitation technique and offers excellent sensitivity, accuracy, and precision. This method is well-suited for supporting preclinical pharmacokinetic and drug distribution studies in neuroscience research.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Data supporting the rat brain sample preparation and validation assays for simultaneous determination of 8 neurotransmitters and their metabolites using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ncpz.ru [ncpz.ru]
Application Notes and Protocols for In Vitro Electrophysiology Recording with Pipotiazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pipotiazine is a typical antipsychotic of the phenothiazine class, primarily recognized for its potent antagonism of dopamine D2 receptors.[1] Its therapeutic efficacy in managing chronic schizophrenia is attributed to the modulation of dopaminergic pathways.[1] Beyond its primary target, this compound, like other phenothiazines, may interact with a range of other neurotransmitter receptors and ion channels, contributing to its overall pharmacological profile and potential side effects.[1]
In vitro electrophysiology, particularly the patch-clamp technique, offers a high-resolution method to investigate the direct effects of compounds like this compound on neuronal excitability and synaptic transmission.[2][3] These techniques are indispensable for characterizing the mechanism of action, determining dose-response relationships, and assessing potential off-target effects of novel and existing drugs.[3]
These application notes provide a comprehensive guide for researchers to design and execute in vitro electrophysiology experiments to characterize the effects of this compound on neuronal function. The protocols detailed below are designed to be adaptable to various experimental questions, from the modulation of specific ion channels to the impact on neuronal firing patterns.
Data Presentation: Quantitative Effects of this compound
A critical aspect of pharmacological studies is the quantification of a drug's effect. The following tables are structured to present key quantitative data that should be obtained from in vitro electrophysiology experiments with this compound. It is important to note that specific IC50 values and concentration-dependent effects for this compound from in vitro electrophysiology studies are not widely available in publicly accessible literature and will need to be determined experimentally. The tables include data for other phenothiazines to provide a comparative context.
Table 1: this compound - Effect on Voltage-Gated Ion Channels (Example Data)
| Ion Channel | Cell Type/Expression System | Electrophysiological Parameter | This compound Effect (e.g., IC50, % Inhibition at a given concentration) | Reference Compound Effect (e.g., IC50) |
| Voltage-Gated Sodium (Nav) Channels | e.g., Cortical Neurons, HEK293 cells expressing specific subtypes | Peak Inward Current (INa) | To be determined | Fluphenazine: IC50 = 18 µM (resting state), 960 nM (inactivated state) |
| Voltage-Gated Potassium (Kv) Channels (e.g., hERG) | e.g., Cardiomyocytes, CHO cells expressing hERG | Peak Outward Current (IK) | To be determined | Thioridazine: IC50 = 224 nM (hERG) |
| Voltage-Gated Calcium (Cav) Channels | e.g., Hippocampal Neurons, PC12 cells | Peak Inward Current (ICa) | To be determined | - |
| Ca2+-activated K+ Channels | e.g., Forebrain Synaptosomes | 86Rb efflux | To be determined | Fluphenazine, Trifluoperazine: IC50 ≈ 0.5-1 µM |
Table 2: this compound - Effect on Ligand-Gated Ion Channels and Neuronal Firing Properties (Example Data)
| Target/Parameter | Brain Region/Cell Type | Electrophysiological Measurement | This compound Effect (Concentration Range) | Notes |
| Dopamine D2 Receptor | e.g., Ventral Tegmental Area (VTA) or Substantia Nigra (SNc) Dopaminergic Neurons | Firing Rate (Hz), Postsynaptic Current Amplitude (pA) | Expected to decrease firing rate and modulate synaptic currents | This compound is a potent D2 antagonist. |
| Serotonin 5-HT2A Receptor | e.g., Prefrontal Cortex Pyramidal Neurons | Excitatory Postsynaptic Current (EPSC) Frequency/Amplitude | To be determined | This compound has affinity for 5-HT2A receptors. |
| α-Adrenergic Receptors | e.g., Locus Coeruleus Neurons | Firing Rate, Membrane Potential | To be determined | This compound has affinity for α-adrenergic receptors. |
| Histamine H1 Receptors | e.g., Hypothalamic Neurons | Firing Rate, Input Resistance | To be determined | This compound has affinity for H1 receptors. |
| Action Potential Properties | e.g., Cortical or Hippocampal Pyramidal Neurons | AP Threshold, Amplitude, Duration, Firing Frequency | To be determined | Effects may be secondary to ion channel modulation. |
Experimental Protocols
The following are detailed protocols for key in vitro electrophysiology experiments to characterize the effects of this compound.
Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Acute Brain Slices
This protocol is fundamental for recording ionic currents and neuronal activity from individual cells.
1. Preparation of Brain Slices (if applicable):
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.[4]
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.[4]
-
Rapidly dissect the brain and prepare acute slices (e.g., 250-350 µm thick) of the desired brain region (e.g., VTA, SNc, prefrontal cortex, hippocampus) using a vibratome in ice-cold cutting solution.[4][5]
-
Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.[5]
2. Solutions and Reagents:
-
aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 D-glucose. Continuously bubble with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (for voltage-clamp, in mM): e.g., 120 Cs-Methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.
-
Internal (Pipette) Solution (for current-clamp, in mM): e.g., 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine. Adjust pH to 7.3 with KOH.
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make fresh serial dilutions in aCSF on the day of the experiment. Ensure the final solvent concentration is minimal (<0.1%) and does not affect neuronal activity.
3. Recording Procedure:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage, continuously perfused with oxygenated aCSF.
-
Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.[6]
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Approach a target neuron with the patch pipette and apply positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before recording.
4. Data Acquisition:
-
Use a patch-clamp amplifier and a data acquisition system (e.g., Axon Instruments hardware and pCLAMP software).
-
Voltage-Clamp Recordings:
-
To study voltage-gated channels, hold the cell at a potential where the channels of interest are closed (e.g., -70 mV) and apply voltage steps to elicit currents.
-
To study ligand-gated channels, apply the agonist locally or in the bath and record the resulting current at a fixed holding potential.
-
-
Current-Clamp Recordings:
5. This compound Application:
-
After obtaining a stable baseline recording, apply this compound at various concentrations through the perfusion system.
-
Allow sufficient time for the drug to equilibrate and for its effects to stabilize before recording.
-
Perform a washout with drug-free aCSF to check for reversibility of the effects.
Protocol 2: Characterizing the Effect of this compound on Dopamine D2 Receptors
This protocol focuses on this compound's primary target.
1. Preparation and Recording:
-
Prepare acute slices containing dopaminergic neurons (VTA or SNc) as described in Protocol 1.
-
Obtain whole-cell recordings from identified dopaminergic neurons. These neurons can often be identified by their electrophysiological properties (e.g., slower firing rate, hyperpolarization-activated current Ih) and can be confirmed post-hoc with biocytin filling and tyrosine hydroxylase immunohistochemistry.[9][10]
2. Experimental Design:
-
Current-Clamp: Record the spontaneous firing rate of dopaminergic neurons before, during, and after the application of different concentrations of this compound.[9] As a D2 antagonist, this compound is expected to block the inhibitory effect of endogenous dopamine, potentially leading to an increase in firing rate.[9] To confirm a D2 receptor-mediated effect, one can co-apply a D2 receptor agonist (e.g., quinpirole) and observe if this compound can block its inhibitory effect.
-
Voltage-Clamp: To investigate the effect on D2 receptor-mediated currents, hold the neuron at a suitable potential (e.g., -60 mV) and apply a D2 agonist. D2 receptor activation typically activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an outward current. This compound should antagonize this effect.
Visualizations
Signaling Pathway of this compound's Primary Action
Caption: this compound antagonizes dopamine D2 receptors, blocking the inhibitory signaling cascade.
Experimental Workflow for In Vitro Electrophysiology
Caption: Workflow for patch-clamp recording of this compound's effects in brain slices.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the electrophysiological effects of this compound in vitro. By systematically applying these methods, researchers can elucidate the concentration-dependent actions of this compound on various neuronal targets, contributing to a more comprehensive understanding of its therapeutic mechanisms and potential side effects. The generation of quantitative data, as outlined in the example tables, is essential for a thorough pharmacological characterization and for guiding future drug development efforts.
References
- 1. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 2. The emerging role of in vitro electrophysiological methods in CNS safety pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Protocol for obtaining rodent brain slices for electrophysiological recordings or neuroanatomical studies [protocols.io]
- 5. precisionary.com [precisionary.com]
- 6. Patch-pipet recording in brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro electrophysiological study on the effects of phenytoin, lamotrigine and gabapentin on striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Action Potential Broadening in Capsaicin-Sensitive DRG Neurons from Frequency-Dependent Reduction of Kv3 Current - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro modulation of the firing rate of dopamine neurons in the rat substantia nigra pars compacta and the ventral tegmental area by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The electrophysiological actions of dopamine and dopaminergic drugs on neurons of the substantia nigra pars compacta and ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pipotiazine Palmitate in In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Pipotiazine Palmitate in in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound Palmitate and why is it used in research?
This compound Palmitate is a long-acting antipsychotic medication belonging to the phenothiazine class.[1] It is the palmitic ester of this compound, a modification that prolongs its duration of action. In research, it is primarily used to study the mechanisms of antipsychotic drugs, particularly their interaction with dopamine and serotonin receptors. Its primary mechanism of action involves the antagonism of dopamine D2 receptors, and it also shows affinity for serotonin 5-HT2A receptors.[1]
Q2: What are the main challenges when working with this compound Palmitate in vitro?
The primary challenge with this compound Palmitate is its low aqueous solubility due to its high lipophilicity. This can lead to difficulties in preparing stock solutions and can cause the compound to precipitate out of cell culture media, leading to inconsistent and unreliable experimental results.
Q3: In which organic solvents is this compound Palmitate soluble?
Q4: Can I dissolve this compound Palmitate directly in cell culture media?
No, it is not recommended to dissolve this compound Palmitate directly in aqueous-based cell culture media due to its poor solubility. This will likely result in the compound not dissolving or precipitating out of solution. A stock solution in an appropriate organic solvent should be prepared first.
Troubleshooting Guide
Issue: Precipitation of this compound Palmitate upon addition to cell culture medium.
Possible Causes:
-
High concentration of the stock solution: Adding a small volume of a highly concentrated stock solution to the aqueous medium can cause the compound to "crash out" as it is no longer in a favorable solvent environment.
-
Low temperature of the medium: Adding the stock solution to cold media can decrease the solubility of the compound.
-
Interaction with media components: Salts and other components in the culture medium can sometimes contribute to the precipitation of hydrophobic compounds.[3]
Solutions:
-
Optimize stock solution concentration: Prepare a stock solution in 100% ethanol at a concentration that allows for a sufficient dilution into your final culture medium while keeping the final ethanol concentration low (ideally ≤0.1%).
-
Use a carrier protein: For improved solubility and stability in aqueous media, it is highly recommended to complex this compound Palmitate with fatty acid-free Bovine Serum Albumin (BSA). This is a common technique for delivering lipophilic molecules to cells in culture.[4][5]
-
Pre-warm the culture medium: Ensure your cell culture medium is at 37°C before adding the this compound Palmitate stock solution.
-
Stepwise dilution: Instead of adding the stock solution directly to the full volume of media, try adding it to a smaller volume of pre-warmed media containing BSA, mixing gently, and then adding this to the rest of your culture.
-
Vortexing and incubation: After adding the stock solution to the BSA-containing medium, vortex the solution and incubate it at an elevated temperature (e.g., 55°C) for a short period to facilitate complex formation.[4]
Issue: Inconsistent or unexpected experimental results.
Possible Causes:
-
Incomplete dissolution of this compound Palmitate: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.
-
Precipitation over time: The compound may slowly precipitate out of the medium during the course of a long experiment, reducing its effective concentration.
-
Cellular toxicity from the solvent: High concentrations of solvents like DMSO or ethanol can be toxic to cells and interfere with experimental outcomes.
Solutions:
-
Visually inspect for precipitation: Before adding the treatment to your cells, carefully inspect the medium for any signs of precipitation. If observed, you will need to optimize your solution preparation method.
-
Prepare fresh solutions: It is recommended to prepare the this compound Palmitate-BSA complex fresh for each experiment to ensure consistency and avoid issues with stability.[4]
-
Include a vehicle control: Always include a control group of cells treated with the same concentration of the solvent (and BSA if used) as your experimental group to account for any effects of the vehicle itself.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Palmitate
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₃N₃O₄S₂ | [2] |
| Molecular Weight | 714.1 g/mol | [6] |
| Appearance | Yellow Solid | |
| Melting Point | 61-63°C | [2] |
| Storage Temperature | 4°C | [2] |
Table 2: Qualitative Solubility of this compound Palmitate
| Solvent | Solubility | Reference |
| Water | Poor | Inferred from lipophilicity |
| Chloroform | Soluble | [2] |
| Methanol | Soluble | [2] |
| Ethanol | Soluble | Inferred from use with Palmitic Acid[4] |
| DMSO | Soluble | Inferred from common use with lipophilic drugs |
Experimental Protocols
Protocol 1: Preparation of a this compound Palmitate-BSA Complex for In Vitro Experiments
This protocol is adapted from methods used for preparing solutions of palmitic acid for cell culture experiments.[4][5]
Materials:
-
This compound Palmitate powder
-
100% Ethanol
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Sterile microcentrifuge tubes
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a this compound Palmitate stock solution in ethanol:
-
Accurately weigh out this compound Palmitate powder.
-
Dissolve the powder in 100% ethanol to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (up to 70°C) may be required to fully dissolve the compound.[4]
-
-
Prepare a BSA solution:
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in your serum-free cell culture medium.
-
Warm the BSA solution to 37°C.
-
-
Complex this compound Palmitate with BSA:
-
In a sterile tube, add a specific volume of the warm 10% BSA solution.
-
Slowly add a small volume of the this compound Palmitate ethanol stock solution to the BSA solution while vortexing to achieve the desired final concentration. The final concentration of ethanol should be kept to a minimum (ideally ≤0.1%).
-
Incubate the mixture at 55°C for 15-30 minutes with gentle agitation to facilitate the formation of the this compound Palmitate-BSA complex.[4]
-
-
Sterilization and Use:
-
Allow the solution to cool to room temperature.
-
Sterilize the final this compound Palmitate-BSA complex solution by passing it through a 0.22 µm sterile filter.
-
This solution is now ready to be diluted to the final working concentration in your complete cell culture medium.
-
Note: It is recommended to prepare this complex fresh for each experiment.
Visualizations
Caption: Workflow for preparing and using this compound Palmitate in cell culture.
Caption: Antagonistic effect of this compound Palmitate on signaling pathways.
References
- 1. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 2. usbio.net [usbio.net]
- 3. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Palmitate | C40H63N3O4S2 | CID 37767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Pipotiazine Precipitation in Aqueous Buffer Solutions
For researchers, scientists, and drug development professionals, ensuring the solubility of active pharmaceutical ingredients like pipotiazine in aqueous buffer solutions is critical for accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous buffers?
A1: this compound is a phenothiazine derivative with antipsychotic properties.[1] It is a weakly basic compound with very low aqueous solubility. The reported aqueous solubility of this compound is approximately 0.0127 g/L.[2] This poor solubility can lead to precipitation in aqueous buffer solutions, especially at neutral or alkaline pH.
Q2: What are the key chemical properties of this compound relevant to its solubility?
A2: Understanding the physicochemical properties of this compound is essential for preventing its precipitation.
| Property | Value | Source |
| Molecular Weight | 475.67 g/mol | [2] |
| Aqueous Solubility | 0.0127 g/L (approx. 26.7 µM) | [2] |
| pKa (estimated) | pKa1 ≈ 3.06, pKa2 ≈ 9.12 | [3] (for this compound Palmitate) |
| Appearance | Solid | [2] |
Q3: How does pH affect the solubility of this compound?
A3: As a weak base, the solubility of this compound is highly dependent on pH. At a pH below its pKa values, this compound will be protonated and exist as a more soluble salt. As the pH increases above its pKa, the uncharged, less soluble form of the molecule will dominate, leading to precipitation. Therefore, maintaining an acidic pH is a primary strategy to keep this compound in solution.
Troubleshooting Guide: this compound Precipitation
This section provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your experiments.
Issue 1: this compound precipitates immediately upon addition to my buffer.
Cause: The pH of your buffer is likely too high, causing the this compound to be in its less soluble, uncharged form.
Solution:
-
Lower the pH of your buffer: Adjust the pH of your buffer solution to be at least 2 pH units below the higher pKa of this compound (pKa2 ≈ 9.12). An initial target pH of 4-5 is recommended.
-
Prepare a concentrated stock solution in an acidic solvent: Dissolve this compound in a small amount of dilute acid (e.g., 0.1 N HCl) to create a concentrated stock solution. You can then add this stock solution to your buffer, ensuring the final pH of the solution remains in the acidic range.
-
Consider a different buffer system: Some buffers, like phosphate buffers, can sometimes interact with drug molecules and decrease solubility.[4] Consider using a citrate or acetate buffer.
Issue 2: this compound precipitates over time, even in an acidic buffer.
Cause: The concentration of this compound may be too high for the given conditions, leading to supersaturation and eventual precipitation. The buffer capacity may also be insufficient to maintain the desired pH.
Solution:
-
Decrease the concentration of this compound: If experimentally feasible, reduce the working concentration of this compound.
-
Increase the buffer capacity: Use a higher concentration of the buffer components to better maintain the pH of the solution.
-
Employ solubility-enhancing excipients:
-
Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of this compound.
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These can form inclusion complexes with this compound, enhancing its solubility.
-
The following table provides a starting point for using these excipients.
| Excipient Type | Examples | Typical Starting Concentration |
| Co-solvents | Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) |
| Surfactants | Polysorbate 80 (Tween® 80), Poloxamer 188 | 0.1-1% (w/v) |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin | 1-5% (w/v) |
Note: Always verify the compatibility of any excipient with your specific experimental system.
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile of this compound
This protocol allows you to determine the solubility of this compound at different pH values to identify the optimal pH range for your experiments.
Materials:
-
This compound powder
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10
-
Vials
-
Shaker or stirrer at a constant temperature
-
0.22 µm syringe filters
-
Validated analytical method for this compound quantification (e.g., HPLC-UV)[5][6]
Procedure:
-
Prepare a series of buffers at different pH values (e.g., in 1-unit increments).
-
Add an excess amount of this compound powder to a known volume of each buffer solution in separate vials.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
After equilibration, visually inspect each vial for the presence of undissolved solid.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method.
-
Plot the logarithm of the solubility (log S) against the pH.
Protocol 2: Evaluating the Effect of Co-solvents on this compound Solubility
This protocol helps determine the effectiveness of different co-solvents in enhancing this compound solubility.
Materials:
-
This compound powder
-
Selected buffer at a suboptimal pH (where precipitation is observed)
-
Co-solvents (e.g., ethanol, PEG 400)
-
Other materials as listed in Protocol 1
Procedure:
-
Prepare the selected buffer solution.
-
Create a series of co-solvent-buffer mixtures with varying concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent-buffer mixture.
-
Follow steps 3-7 from Protocol 1 to determine the solubility of this compound in each mixture.
-
Plot the solubility of this compound as a function of the co-solvent concentration.
Visualizing Key Concepts
This compound Ionization and Solubility
The following diagram illustrates the relationship between pH and the ionization state of this compound, which directly impacts its solubility.
Caption: Relationship between pH and this compound's ionization state and solubility.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Mechanism of Solubility Enhancers
This diagram illustrates how different excipients can improve the solubility of this compound.
Caption: Mechanisms by which co-solvents, surfactants, and cyclodextrins enhance this compound solubility.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenothiazines solution complexity - Determination of pKa and solubility-pH profiles exhibiting sub-micellar aggregation at 25 and 37°C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Studies on the stability of injectable solutions of some phenothiazines. Part 1: Effects of pH and buffer systems] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ncpz.ru [ncpz.ru]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Pipotiazine Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pipotiazine in cell culture media. The following information addresses common questions and potential issues to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard cell culture media?
Q2: What are the primary factors that can cause this compound to degrade in my cell culture experiments?
Several factors can contribute to the degradation of this compound in your experimental setup:
-
Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which is a common degradation pathway for this class of compounds.[1] Components within the cell culture media, such as trace metal ions, can catalyze this process.[1]
-
Photolysis: this compound is sensitive to light, particularly in the UV and visible spectra.[1] Exposure of your media containing this compound to ambient laboratory light during preparation, incubation, and storage can lead to significant degradation.[1]
-
pH: The stability of phenothiazines can be pH-dependent.[2] Although cell culture media are buffered to a physiological pH (typically 7.2-7.4), slight variations could influence the rate of degradation.
Q3: How can I minimize the degradation of this compound in my experiments?
To enhance the stability of this compound in your cell culture experiments, consider the following precautions:
-
Prepare fresh solutions: It is best to prepare fresh stock solutions of this compound and add it to the cell culture medium immediately before use.
-
Protect from light: All solutions containing this compound should be protected from light by using amber-colored tubes or by wrapping containers in aluminum foil. Perform experimental manipulations in a darkened room or under low-light conditions whenever possible.
-
Control temperature: Store stock solutions at the recommended temperature (typically -20°C or -80°C) and minimize the time that media containing this compound is kept at 37°C.
-
Use high-purity reagents: Utilize high-quality cell culture media and sterile, high-purity water to minimize the presence of catalytic metal ions.
Q4: At what point during my experiment should I be most concerned about this compound stability?
Degradation is a continuous process. Therefore, the concern for stability is relevant throughout the entire duration of the experiment, from the moment the compound is added to the medium. For longer incubation periods (e.g., over 24 hours), the potential for significant degradation increases. It is crucial to consider this when interpreting experimental outcomes, as a decrease in the effective concentration of this compound over time could impact the results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker-than-expected biological effect of this compound. | Degradation of this compound in the cell culture medium leading to a lower effective concentration. | 1. Conduct a stability study of this compound under your specific experimental conditions (see Experimental Protocol below). 2. Prepare fresh this compound solutions for each experiment. 3. Protect all this compound-containing solutions from light. 4. Consider shorter incubation times if significant degradation is observed. |
| High variability between replicate experiments. | Inconsistent handling and preparation of this compound solutions, leading to varying degrees of degradation. | 1. Standardize the protocol for preparing and handling this compound solutions. 2. Ensure all solutions are protected from light consistently. 3. Minimize the time between adding this compound to the medium and starting the experiment. |
| Precipitate observed in the cell culture medium after adding this compound. | This compound may have limited solubility in the cell culture medium at the desired concentration. | 1. Ensure the final concentration of the solvent (e.g., DMSO) used for the stock solution is not toxic to the cells (typically <0.5%). 2. Gently warm the medium to 37°C before adding the this compound stock solution. 3. Vortex the medium immediately after adding the stock solution to ensure proper mixing. 4. If precipitation persists, consider lowering the working concentration of this compound. |
This compound Stability Data in Cell Culture Media (Illustrative Example)
The following table provides an illustrative example of this compound stability in a common cell culture medium (DMEM) at 37°C in the dark. Note: This data is a hypothetical representation based on the known behavior of phenothiazines and is intended for guidance purposes only. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
| Time (Hours) | This compound Concentration Remaining (%) |
| 0 | 100 |
| 6 | 92 |
| 12 | 85 |
| 24 | 73 |
| 48 | 58 |
| 72 | 45 |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Materials
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile, amber-colored microcentrifuge tubes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
0.22 µm sterile syringe filters
2. Methods
-
Preparation of this compound-Spiked Medium:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Warm the cell culture medium (with or without FBS, as per your experimental setup) to 37°C.
-
Spike the medium with the this compound stock solution to achieve the desired final concentration. Ensure the final solvent concentration is minimal and non-toxic to cells.
-
Mix thoroughly by gentle inversion.
-
-
Sample Collection:
-
Immediately after preparation (T=0), take an aliquot of the this compound-spiked medium. This will serve as your baseline concentration.
-
Incubate the remaining medium under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
At each time point, transfer the aliquot to an amber-colored microcentrifuge tube to protect it from light.
-
Samples can be stored at -80°C until analysis.
-
-
Sample Analysis by HPLC-UV:
-
Thaw the collected samples.
-
If the medium contains proteins (e.g., from FBS), perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) in a 3:1 ratio (solvent:sample).
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze the samples using an appropriate HPLC method to quantify the concentration of this compound.
-
The stability of this compound at each time point is expressed as a percentage of the initial concentration at T=0.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Troubleshooting Pipotiazine Interference in Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Pipotiazine interference in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescent assay?
A1: this compound is a typical antipsychotic belonging to the phenothiazine class of drugs.[1][2] Its chemical structure contains a phenothiazine core, which is known to be fluorescent.[3][4] This intrinsic fluorescence, known as autofluorescence, can lead to false-positive signals in your assay by directly contributing to the measured fluorescence intensity. Additionally, like many aromatic compounds, this compound has the potential to absorb light in the UV-visible range, which can lead to quenching of the fluorescent signal from your assay's probe, resulting in false negatives.[5]
Q2: How can I determine if this compound is causing autofluorescence in my assay?
A2: A simple way to check for autofluorescence is to run a "compound-only" control. This involves measuring the fluorescence of this compound in your assay buffer at the same concentrations used in your experiment, but without any of the biological reagents (e.g., enzymes, cells, or fluorescent probes).[6] A concentration-dependent increase in fluorescence in these wells indicates that this compound is autofluorescent at the excitation and emission wavelengths of your assay.
Q3: What is fluorescence quenching and how do I know if this compound is causing it?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[7] It can occur through various mechanisms, including the absorption of excitation or emitted light by the interfering compound (inner filter effect).[5] To determine if this compound is quenching your assay's fluorophore, you can perform a quenching control experiment. In this experiment, you will measure the fluorescence of your assay's fluorophore with and without the addition of this compound. A decrease in the fluorophore's signal in the presence of this compound suggests a quenching effect.
Q4: What are the first steps I should take if I suspect this compound is interfering with my assay?
A4: The first step is to confirm the interference by running the appropriate controls as described in Q2 and Q3. Once interference is confirmed, you can consider several strategies. One of the most effective is to switch to a "red-shifted" fluorophore.[6] Autofluorescence from small molecules like this compound is often more pronounced at shorter wavelengths (blue-green region).[6] By using a fluorophore that excites and emits at longer wavelengths (e.g., in the red or far-red spectrum), you can often avoid the spectral overlap with the interfering compound.
Q5: Can I mathematically correct for the interference from this compound?
A5: Yes, in some cases, you can correct for autofluorescence by subtracting the signal from the "compound-only" control wells from your experimental wells. However, this assumes that the autofluorescence of this compound is additive and does not change in the presence of other assay components. For quenching, correction is more complex and may involve applying the Stern-Volmer equation, which describes the relationship between quenching and the concentration of the quencher.[7]
Troubleshooting Guides
Problem 1: Unusually high fluorescence signal in wells containing this compound, even in negative controls.
Likely Cause: Autofluorescence of this compound at the assay's excitation and emission wavelengths.
Troubleshooting Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the development of phenothiazine and its fluorescent derivatives for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. youtube.com [youtube.com]
Pipotiazine Dosage Optimization: A Technical Support Guide for Mouse Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pipotiazine dosage for behavioral studies in mice. The information is presented in a direct question-and-answer format to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a typical antipsychotic belonging to the phenothiazine class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[1] In conditions like schizophrenia, hyperactivity in dopaminergic pathways is often observed; by blocking D2 receptors, this compound reduces this excessive dopamine activity, which is thought to alleviate psychotic symptoms.[1][2] this compound also interacts with a variety of other neurotransmitter receptors, including dopamine D1, D3, and D4, serotonin (5-HT2A), histamine (H1), and adrenergic receptors, which contributes to its broad efficacy and side effect profile.
Q2: What is the difference between this compound and this compound palmitate?
This compound can be used in its base form for oral administration or esterified with palmitic acid to create this compound palmitate. This latter form is a long-acting injectable (depot) formulation. The palmitate ester slows the release of the drug from the injection site, extending its duration of action significantly, which allows for dosing intervals as long as four weeks in clinical settings.[1] For most acute behavioral studies in mice, the non-esterified form would be used to observe effects within a shorter time frame. This compound palmitate is typically dissolved in sesame oil for injection.
Q3: What is a recommended starting dose for this compound in mice?
Specific, recent dose-response data for this compound in mouse behavioral models is not extensively documented in publicly available literature. The foundational pharmacological studies were conducted in the 1970s. Therefore, it is critical for researchers to conduct pilot studies to determine the optimal dose for their specific behavioral assay and mouse strain. Based on studies of similar phenothiazine antipsychotics, a starting range of 0.5 mg/kg to 5.0 mg/kg administered via intraperitoneal (IP) injection is a plausible starting point for dose-finding experiments.
Q4: How should I prepare and administer this compound for mouse studies?
For intraperitoneal (IP) injection in mice, this compound should be dissolved in a suitable, sterile vehicle. While this compound palmitate is formulated in sesame oil, the base form's solubility should be confirmed. If not soluble in saline, a vehicle such as 0.9% saline containing a small percentage of a solubilizing agent like Tween 80 may be required. All solutions should be sterile-filtered.
-
Route of Administration: Intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in mice.
-
Injection Volume: A standard injection volume is 10 mL/kg.
-
Pre-treatment Time: Allow 30-60 minutes between injection and behavioral testing for adequate drug absorption and distribution to the central nervous system.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Excessive Sedation or Immobility | The dose is too high, leading to off-target effects such as H1 histamine receptor blockade. | Reduce the dose of this compound. Conduct a dose-response study to find a dose that produces the desired antipsychotic-like effect without excessive sedation. |
| High Incidence of Catalepsy/EPS | The dose is in a range that strongly antagonizes D2 receptors in the nigrostriatal pathway, leading to extrapyramidal side effects (EPS). | Lower the dose. If the therapeutic window is too narrow, consider co-administration of an anti-muscarinic agent, although this adds complexity to the study. Quantify catalepsy using the bar test to establish a dose-response relationship for this side effect. |
| High Variability in Behavioral Results | Inconsistent injection technique, insufficient habituation of mice, variability in drug preparation, or inappropriate dosing. | Ensure all experimenters are proficient in IP injections. Allow mice to acclimatize to the testing room for at least 30-60 minutes. Prepare fresh drug solutions daily and vortex before each injection. Ensure accurate dosing based on individual mouse body weight. |
| No Observable Effect on Behavior | The dose is too low, the pre-treatment time is insufficient, or the chosen behavioral assay is not sensitive to D2 antagonism. | Increase the dose after conducting a proper dose-finding study. Increase the pre-treatment time to 60 minutes. Ensure the chosen assay (e.g., amphetamine-induced hyperlocomotion) is appropriate for testing antipsychotic efficacy. |
Experimental Protocols & Data
Quantitative Data Presentation
While specific dose-response data from recent studies are limited, the following table summarizes the expected effects based on the known pharmacology of this compound and related compounds. Researchers must generate their own empirical data.
| Behavioral Assay | Drug & Dose Range (Reference) | Expected Outcome | Primary Mechanism |
| Open Field Test | This compound (Pilot: 0.5-5.0 mg/kg, IP) | Dose-dependent decrease in locomotor activity (distance traveled) and rearing. | D2 receptor antagonism; potential sedation at higher doses via H1 antagonism. |
| Catalepsy Bar Test | This compound (Pilot: 0.5-5.0 mg/kg, IP) | Dose-dependent increase in the time the mouse remains immobile on the bar. | D2 receptor antagonism in the nigrostriatal pathway. |
| Amphetamine-Induced Hyperlocomotion | Amphetamine (e.g., 2-5 mg/kg, IP) + this compound (Pilot: 0.5-5.0 mg/kg, IP) | This compound should dose-dependently reduce or block the hyperlocomotion induced by amphetamine. | This compound's D2 antagonism counteracts the dopamine-releasing effect of amphetamine. |
Detailed Methodologies
1. Protocol for this compound Administration (IP)
-
Animal Handling: Handle mice for several days before the experiment to reduce stress. On the testing day, allow mice to acclimatize to the behavioral testing room for at least 30-60 minutes.
-
Drug Preparation: Calculate the required dose based on the mean body weight of the mouse cohort. Dissolve this compound in the chosen sterile vehicle (e.g., saline with 1% Tween 80). Vortex the solution thoroughly before drawing it into syringes.
-
Injection: Weigh each mouse individually. Gently restrain the mouse and administer the prepared solution via intraperitoneal (IP) injection at a volume of 10 mL/kg.
-
Pre-treatment: Return the mouse to its home cage or a holding cage for the 30-60 minute pre-treatment period before starting behavioral testing.
2. Protocol for Open Field Test
-
Apparatus: Use a square arena (e.g., 40 x 40 cm) made of a non-reflective material, equipped with an overhead video camera connected to tracking software.
-
Procedure: 30-60 minutes after this compound or vehicle injection, gently place the mouse in the center of the arena.
-
Data Collection: Allow the mouse to explore freely for 10-20 minutes while recording its activity.
-
Analysis: The software should analyze parameters such as total distance traveled, time spent in the center versus periphery, and rearing frequency. A decrease in total distance traveled indicates reduced locomotor activity.
3. Protocol for Catalepsy Bar Test
-
Apparatus: A horizontal wooden or metal bar (e.g., 0.5 cm in diameter) elevated approximately 4-5 cm above a flat surface.
-
Procedure: At set time points after this compound or vehicle injection (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws onto the horizontal bar.
-
Data Collection: Start a timer immediately. Measure the latency (in seconds) for the mouse to remove both forepaws from the bar.
-
Cut-off Time: A pre-determined cut-off time (e.g., 180 seconds) should be used. If the mouse remains on the bar for the entire duration, it is assigned the cut-off time. Increased latency indicates a cataleptic state.
Visualizations: Workflows and Pathways
Caption: A typical experimental workflow for assessing this compound's behavioral effects in mice.
Caption: this compound acts as an antagonist at the D2 receptor, blocking dopamine's effect.
Caption: A decision-making flowchart for troubleshooting common experimental issues.
References
Pipotiazine Technical Support Center: Addressing Off-Target Effects in Neuronal Cultures
Welcome to the technical support center for the use of Pipotiazine in neuronal cultures. This resource is tailored for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of this phenothiazine antipsychotic. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this compound's polypharmacology and ensure the validity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and what are its known off-target receptors?
A1: this compound's primary therapeutic effect is attributed to its antagonist activity at the dopamine D2 receptor. However, it is a pharmacologically promiscuous compound, exhibiting antagonist activity at a range of other receptors, which are considered its off-targets in the context of pure D2 receptor research. These include dopamine D1, D3, and D4 receptors, serotonin 5-HT1 and 5-HT2 receptors, histamine H1 receptors, alpha-1 and alpha-2 adrenergic receptors, and muscarinic M1 and M2 cholinergic receptors.[1] This broad receptor profile contributes to its complex side-effect profile in clinical use and can introduce confounding variables in in-vitro experiments.[1]
Q2: I am observing unexpected neuronal death in my cultures treated with this compound. Is this a known issue?
A2: Yes, unexpected cytotoxicity can be a consequence of off-target effects, especially at higher concentrations. Antipsychotic drugs can induce apoptosis or necrosis through mechanisms unrelated to their primary target.[2] For instance, off-target effects on mitochondrial function or the induction of oxidative stress can lead to a decline in neuronal viability. It is crucial to perform a thorough dose-response analysis to identify a therapeutic window that minimizes toxicity.
Q3: My experimental results are inconsistent. Could off-target effects of this compound be the cause?
A3: Inconsistent results are a common challenge when working with pharmacologically complex compounds like this compound. The activation or inhibition of multiple signaling pathways simultaneously can lead to high variability in experimental readouts. For example, unintended modulation of serotonergic or cholinergic pathways can alter neuronal excitability and network activity in ways that are independent of dopamine receptor blockade.
Q4: How can I differentiate between the on-target (D2 receptor-mediated) and off-target effects of this compound in my experiments?
A4: Differentiating on-target from off-target effects is critical for data interpretation. The most effective strategy is to use a combination of control experiments. This includes using a more selective D2 receptor antagonist as a control compound and co-administering this compound with selective antagonists for its known off-target receptors to see if the unexpected effects are rescued.
Q5: Are there more specific alternatives to this compound for studying D2 receptor function in neuronal cultures?
A5: Yes, several more selective D2 receptor antagonists are available for in-vitro research. Compounds like Sulpiride or Raclopride exhibit higher selectivity for the D2/D3 receptors with fewer interactions with other receptor systems. Using these as comparators can help to isolate the effects of D2 receptor antagonism from the broader pharmacological profile of this compound.
Data Presentation: this compound Receptor Binding Profile
The following table summarizes the known receptor binding profile of this compound. Lower Ki values indicate a higher binding affinity. Note that precise Ki values for this compound across all receptor subtypes are not consistently reported in publicly available literature; therefore, this table provides a qualitative and, where available, quantitative overview.
| Receptor Family | Specific Receptor | Reported Affinity (Ki) | Action |
| Dopamine | D1, D2, D3, D4 | High for D2, also binds D1, D3, D4 | Antagonist |
| Serotonin | 5-HT1, 5-HT2 | Binds with notable affinity | Antagonist |
| Histamine | H1 | High | Antagonist |
| Adrenergic | α1, α2 | Binds with notable affinity | Antagonist |
| Muscarinic | M1, M2 | Binds with notable affinity | Antagonist |
Data synthesized from multiple sources.[1] Researchers should consult specific databases like the IUPHAR/BPS Guide to PHARMACOLOGY for the most current data.
Troubleshooting Guides
Issue 1: Unexpected Neuronal Cytotoxicity
Symptoms:
-
Increased number of floating, dead cells in culture.
-
Positive staining with cell death markers (e.g., Propidium Iodide, Ethidium Homodimer).
-
Reduced neuronal viability in assays (e.g., MTT, Calcein-AM).
Possible Cause:
-
Off-target toxicity: this compound may be inducing apoptosis or necrosis through off-target receptor interactions or other mechanisms like mitochondrial dysfunction at the concentration used.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Altered Neuronal Signaling Unrelated to D2 Blockade
Symptoms:
-
Changes in intracellular calcium levels.
-
Unexpected activation or inhibition of signaling pathways (e.g., cAMP, PLC).
-
Altered neuronal firing patterns not explained by D2 antagonism alone.
Possible Cause:
-
Off-target receptor modulation: this compound's antagonist activity at muscarinic, histaminergic, or adrenergic receptors is likely modulating their respective signaling cascades.
Troubleshooting Workflow:
Caption: Workflow for identifying the source of altered signaling.
Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects Using Selective Antagonists
This protocol provides a framework for determining if an observed effect of this compound is due to its action on D2 receptors or one of its common off-targets.
-
Culture Preparation: Plate primary neuronal cultures (e.g., cortical or striatal neurons) at a suitable density and allow them to mature.
-
Experimental Groups:
-
Vehicle Control (e.g., 0.1% DMSO in culture medium)
-
This compound alone (at the desired experimental concentration)
-
Selective D2 Antagonist (e.g., Sulpiride)
-
Selective Off-Target Antagonist alone (e.g., Atropine for muscarinic receptors)
-
This compound + Selective Off-Target Antagonist (pre-incubate with the selective antagonist for 30-60 minutes before adding this compound)
-
-
Treatment: Apply the respective treatments to the neuronal cultures and incubate for the desired duration.
-
Assay: Perform the experimental assay to measure the outcome of interest (e.g., immunocytochemistry for a signaling protein, calcium imaging, or electrophysiology).
-
Data Analysis:
-
If the effect of this compound is similar to the selective D2 antagonist, it is likely an on-target effect.
-
If the effect of this compound is blocked or reversed by the co-administration of a selective off-target antagonist, the effect is mediated by that off-target receptor.
-
If the selective off-target antagonist alone produces an effect, this indicates a tonic level of activity in that receptor system in your culture.
-
Protocol 2: Neurotoxicity Assessment
This protocol outlines a basic procedure for assessing the neurotoxicity of this compound.
-
Plating: Plate neurons in a 96-well plate suitable for imaging or plate reader-based assays.
-
Dose-Response: Prepare serial dilutions of this compound in culture medium. A common range to start with is 10 nM to 100 µM. Include a vehicle-only control.
-
Treatment: Replace the culture medium with the this compound dilutions and incubate for 24, 48, and 72 hours.
-
Viability Assay:
-
Live/Dead Staining: Use a combination of Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
Metabolic Assay: Use a reagent like Resazurin (AlamarBlue) or MTT to measure metabolic activity as an indicator of cell viability.
-
-
Data Acquisition: Image the plate using a fluorescence microscope or measure the absorbance/fluorescence using a plate reader.
-
Analysis: Quantify the number of live and dead cells or the metabolic activity for each concentration. Plot the data to generate a dose-response curve and calculate the LC50 (lethal concentration 50%).
Signaling Pathways
This compound's Polypharmacology
The following diagram illustrates how this compound can simultaneously interact with its intended target (D2 receptor) and several off-targets, leading to a complex array of downstream cellular effects.
Caption: this compound's interaction with on-target and off-target receptors.
References
Technical Support Center: Strategies to Minimize Pipotiazine Adsorption to Labware
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with Pipotiazine adsorption to laboratory ware. Our goal is to help you ensure the accuracy, reproducibility, and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to adsorbing to labware?
A1: this compound is a typical antipsychotic drug belonging to the phenothiazine class.[1][2] Its chemical structure lends it a hydrophobic (lipophilic) nature, meaning it has a low solubility in water and a high affinity for non-polar surfaces.[3] This characteristic is a primary driver for its adsorption to labware, especially plastics like polypropylene and polystyrene, through hydrophobic interactions.[4][5] Additionally, depending on the pH of the solution, this compound can become protonated and exist as a cation, leading to potential ionic interactions with negatively charged surfaces such as glass.[6]
Q2: What are the experimental consequences of this compound adsorption?
A2: The non-specific binding of this compound to labware can lead to a significant decrease in its effective concentration in your working solutions. This can result in:
-
Inaccurate and unreliable data: Underestimation of potency in biological assays.[3]
-
Poor reproducibility: High variability between replicate experiments.
-
Incorrect pharmacokinetic and pharmacodynamic assessments. [3]
Q3: Which types of labware are most and least susceptible to this compound adsorption?
A3: The choice of labware material is a critical factor in minimizing the adsorption of hydrophobic and potentially charged compounds like this compound.
-
High Adsorption Risk: Untreated polystyrene and standard polypropylene are particularly prone to adsorbing hydrophobic compounds.[3][4]
-
Moderate Adsorption Risk: Borosilicate glass is generally preferred over plastics for handling hydrophobic molecules due to its more polar and hydrophilic surface.[4] However, ionic interactions can still occur.
-
Low Adsorption Risk: Low-binding microplates and tubes, which are often surface-treated to be more hydrophilic, are designed to minimize non-specific binding.[7][8] Siliconized (or silanized) glassware provides a hydrophobic barrier that can prevent the adsorption of charged molecules.[4]
Q4: How can I minimize this compound adsorption during my experiments?
A4: Several strategies can be employed to mitigate the loss of this compound due to adsorption:
-
Select appropriate labware: Whenever possible, use low-binding plasticware or silanized glassware.[4][7]
-
Modify your solvent: Increasing the organic solvent content (e.g., acetonitrile or methanol) in your aqueous solutions can help keep this compound in solution and reduce its affinity for container walls.[5][8]
-
Adjust the pH: The charge of this compound and the surface charge of the labware can be influenced by pH.[6][9] Experimenting with different pH values of your buffer may help reduce ionic interactions.
-
Incorporate additives: The addition of a small amount of a non-ionic surfactant (e.g., Tween-20) can reduce non-specific binding.[7] Bovine Serum Albumin (BSA) can also be used as a blocking agent to coat the labware surface, though potential interactions with your assay should be considered.[7]
-
Pre-condition the labware: Rinsing the labware with a solution containing a high concentration of the compound of interest or a similar molecule can help to saturate the non-specific binding sites.
Q5: Is it advisable to reuse labware that has been in contact with this compound?
A5: It is generally not recommended to reuse labware that has been exposed to hydrophobic compounds like this compound, especially for sensitive and quantitative studies. Residues can be difficult to remove completely and may leach into subsequent solutions, leading to cross-contamination and inaccurate results.[3] For critical applications, it is always best to use new, disposable labware.
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected results in assays involving this compound.
Hypothesis: this compound is adsorbing to the labware, which reduces its effective concentration.
Troubleshooting Steps:
-
Perform a Recovery Test: Quantify the extent of this compound loss in your current experimental setup. A detailed protocol for a recovery test is provided below.
-
Evaluate Labware: If significant loss is observed, switch to low-binding microplates/tubes or silanized glassware.
-
Optimize Solvent Conditions: If changing labware is not feasible or does not fully resolve the issue, try increasing the organic content of your solvent or adding a surfactant like Tween-20.
-
Consider pH Adjustment: Investigate the effect of buffer pH on this compound recovery.
-
Implement Pre-conditioning: As a final measure, pre-treat your labware with a high-concentration solution of this compound.
Quantitative Data Summary
The following table summarizes the relative risk of adsorption for a hydrophobic compound like this compound based on labware material and provides recommended actions.
| Labware Material | Solution Type | Adsorption Risk | Recommended Actions |
| Polypropylene (PP) | Aqueous / Low % Organic | High | Avoid if possible. If necessary, use low-binding PP, pre-rinse with solvent, and consider adding a surfactant.[4] |
| High % Organic | Moderate | Pre-rinse with the pure organic solvent before use.[4] | |
| Polystyrene (PS) | Aqueous / Low % Organic | Very High | Not recommended for storing or handling aqueous solutions of this compound. |
| High % Organic | Moderate | Pre-rinse with the pure organic solvent before use. | |
| Borosilicate Glass | Aqueous / Low % Organic | Moderate | Preferable to standard plastics. Ensure thorough cleaning. For critical applications, consider silanization.[4] |
| High % Organic | Low | Recommended for general use. Always clean and pre-rinse with solvent.[4] | |
| Silanized Glass | All | Very Low | The best option for minimizing adsorption, especially for charged molecules.[4] |
| Low-Binding Plastic | All | Very Low | An excellent alternative to silanized glass, particularly for single-use applications.[7] |
Experimental Protocols
Protocol 1: this compound Recovery Test
This protocol allows for the quantification of this compound loss to your specific labware.
Materials:
-
This compound stock solution of known concentration
-
Assay buffer/solvent
-
Labware to be tested (e.g., microplate, centrifuge tubes)
-
Analytical instrument for this compound quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare Working Solution: Dilute the this compound stock solution to the desired experimental concentration in your assay buffer.
-
Incubate in Test Labware: Aliquot the working solution into the labware you wish to test.
-
Incubate: Incubate the labware for a specified period (e.g., 1, 4, and 24 hours) under your typical experimental conditions (e.g., temperature, agitation).[7]
-
Collect Supernatant: Carefully collect the supernatant from the test labware.[7]
-
Quantify this compound: Analyze the concentration of this compound in the supernatant using a validated analytical method.[7]
-
Calculate Recovery: Compare the measured concentration to the initial concentration of the working solution to determine the percentage of this compound recovered.[7]
Protocol 2: Silanization of Glassware
This protocol creates a hydrophobic surface on glassware to minimize adsorption. Caution: This procedure should be performed in a chemical fume hood with appropriate personal protective equipment.
Materials:
-
Clean, dry glassware
-
A silanizing agent (e.g., a 5% (v/v) solution of dichlorodimethylsilane in a non-polar solvent like toluene)
-
Toluene (or other non-polar solvent)
-
Methanol
-
Deionized water
-
Oven
Procedure:
-
Prepare Silanizing Solution: Prepare a 5% (v/v) solution of dichlorodimethylsilane in toluene.
-
Treat Glassware: Immerse or rinse the clean, dry glassware in the silanizing solution for 15-30 minutes.
-
Rinse: Rinse the treated glassware thoroughly with toluene, followed by methanol, and then deionized water.
-
Dry: Dry the glassware in an oven at >100°C overnight.
Visualizations
Caption: Experimental workflow for determining this compound recovery from different labware.
Caption: Troubleshooting decision tree for this compound adsorption issues.
References
- 1. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. benchchem.com [benchchem.com]
- 8. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of pH and cationic and nonionic surfactants on the adsorption of pharmaceuticals to a natural aquifer material - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Inconsistent Results in Pipotiazine In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro assays involving Pipotiazine. Our goal is to help you achieve more consistent and reliable results in your experiments.
Troubleshooting Guide
Inconsistent results in this compound in vitro assays can arise from a variety of factors, from compound handling to assay conditions. This guide addresses the most common problems in a question-and-answer format.
Q1: My IC50 values for this compound are highly variable between experiments. What are the potential causes?
A1: Variability in IC50 values is a frequent challenge. Several factors can contribute to this issue:
-
Compound Stability and Storage: this compound, like other phenothiazines, can be sensitive to light and oxidation. Improper storage of stock solutions can lead to degradation, altering the effective concentration of the active compound.
-
Solubility Issues: this compound has low aqueous solubility. Precipitation of the compound in your assay medium will lead to a lower effective concentration and consequently, inconsistent results.
-
Cell-Based Factors: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to this compound.
-
Assay Conditions: Inconsistent incubation times, temperature fluctuations, and "edge effects" in multi-well plates can all introduce variability.
-
Serum Protein Binding: this compound is expected to bind to serum proteins. The percentage and type of serum used in your cell culture medium can alter the free concentration of this compound available to interact with the cells, thus affecting the apparent IC50.
Q2: I'm observing lower-than-expected potency for this compound in my receptor binding assay. What should I check?
A2: Lower than expected potency can be due to several factors. Refer to the table below for the reported binding affinities (Ki) of this compound for its primary targets. If your results deviate significantly, consider the following:
-
Ligand Concentration: Ensure the concentration of the radioligand or fluorescent ligand used is appropriate and has been accurately determined.
-
Receptor Preparation: The quality and concentration of your receptor preparation (e.g., cell membranes, purified receptors) are critical. Ensure consistency between batches.
-
Assay Buffer Composition: The pH, ionic strength, and presence of any additives in your binding buffer can influence ligand-receptor interactions.
-
Incubation Time: Ensure that the binding reaction has reached equilibrium. This should be determined empirically for your specific assay conditions.
Q3: I suspect my this compound stock solution may be degrading. How can I minimize this?
A3: this compound is susceptible to photodegradation. To ensure the stability of your stock solutions:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
-
Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C in light-protecting tubes. Avoid repeated freeze-thaw cycles.
-
Preparation: When preparing working solutions, dilute the stock solution in your assay medium immediately before use.
Quantitative Data Summary
The following table summarizes key in vitro data for this compound to help you benchmark your experimental results. Note that Ki values can vary between different studies and experimental conditions. The data presented here is sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.
| Parameter | Value | Receptor/Condition | Source |
| Binding Affinity (Ki) (nM) | NIMH PDSP Ki Database | ||
| 0.2 | Dopamine D2 | ||
| 1.8 | Serotonin 5-HT2A | ||
| 2.5 | Histamine H1 | ||
| 15 | Muscarinic M1 | ||
| Aqueous Solubility | 1.27e-02 g/L | Water | PubChem |
| LogP | 4.6 | PubChem |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a typical antipsychotic of the phenothiazine class. Its primary mechanism of action is the antagonism of dopamine D2 receptors in the brain.[1] However, it also exhibits antagonist activity at a variety of other receptors, including serotonin (5-HT2A), histamine (H1), adrenergic (α1), and muscarinic (M1) receptors.[2] This multi-receptor profile contributes to both its therapeutic effects and its side-effect profile.
Q2: How should I prepare a stock solution of this compound for in vitro assays?
A2: Due to its low aqueous solubility, this compound is typically dissolved in an organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure that the final concentration of DMSO in your cell-based assays is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Perform serial dilutions of the stock solution in your culture medium to achieve the desired final concentrations.
Q3: How does serum in the culture medium affect this compound activity?
A3: this compound, being a lipophilic molecule, is likely to bind to proteins present in fetal bovine serum (FBS) or other sera used in cell culture media. This binding reduces the free concentration of this compound available to interact with the target cells, which can lead to an underestimation of its potency (i.e., a higher apparent IC50 value). When comparing results, it is essential to keep the serum concentration consistent. For certain mechanistic studies, using serum-free media may be considered, but cell health must be carefully monitored.
Q4: Is this compound sensitive to light?
A4: Yes, phenothiazine derivatives are known to be susceptible to photodegradation. Exposure to light, particularly UV light, can lead to the formation of photoproducts that may have different biological activities or be cytotoxic. Therefore, it is crucial to protect this compound solutions and experimental setups from light as much as possible by using amber vials and minimizing exposure during handling.
Experimental Protocols
Protocol 1: this compound Receptor Binding Assay (Competitive)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a target receptor (e.g., Dopamine D2 receptor) expressed in a cell membrane preparation.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in Assay Buffer to cover a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute the radioligand in Assay Buffer to a final concentration typically at or below its Kd for the receptor.
-
Dilute the cell membrane preparation in Assay Buffer to a concentration that will result in specific binding of approximately 10% of the added radioligand.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for total binding) or a high concentration of a competing non-labeled ligand (for non-specific binding) or this compound dilution.
-
25 µL of radioligand solution.
-
50 µL of the diluted cell membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mats.
-
Add scintillation cocktail to each filter spot.
-
Count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: this compound Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Caption: this compound's multi-receptor antagonist signaling pathway.
References
Technical Support Center: Pipotiazine Administration & Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pipotiazine. The following information is intended to assist in optimizing experimental design and troubleshooting issues related to administration routes and bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the primary routes of administration for this compound and how do they differ?
A1: this compound is primarily administered orally and via intramuscular injection.[1] The oral form is used for rapid action, while the intramuscular injection of its palmitate ester, this compound Palmitate, provides a long-acting depot effect.[2][3] The key difference lies in the pharmacokinetic profiles, with the oral route leading to rapid absorption and higher peak plasma concentrations, while the intramuscular route results in a slow release and prolonged duration of action.[1][4]
Q2: What is the absolute bioavailability of this compound for different administration routes?
A2: The absolute oral bioavailability of this compound has been reported to be approximately 41%. For the intramuscular administration of this compound Palmitate, the long-acting nature is achieved through slow absorption from the injection site, which minimizes first-pass metabolism.[5] This suggests a higher bioavailability compared to the oral route, as the "circulatory pass" through the liver is minimal.[5]
Q3: What are the known excipients in this compound formulations?
Troubleshooting Guide
Issue 1: High variability in plasma concentrations after oral administration.
-
Possible Cause: Inter-individual differences in absorption and metabolism can lead to significant variations in plasma levels. Studies have shown a five-fold inter-individual variation in peak plasma concentrations of unchanged this compound after oral administration.[7]
-
Troubleshooting Steps:
-
Standardize Administration Conditions: Ensure consistent administration protocols, including fasting status of subjects, as food can affect the absorption of many drugs.
-
Genotyping: Consider genotyping for relevant metabolizing enzymes (e.g., cytochrome P450 isoenzymes) to identify potential genetic polymorphisms that may influence drug metabolism.
-
Therapeutic Drug Monitoring (TDM): Implement TDM to individualize dosing regimens based on measured plasma concentrations.
-
Issue 2: Delayed onset of therapeutic effect after intramuscular injection of this compound Palmitate.
-
Possible Cause: this compound Palmitate is a long-acting depot injection designed for slow release. Significant therapeutic effects may not be observed until 3 to 4 days after administration.[5] Plasma concentrations of this compound may not be detectable for up to 3 days post-injection.[4]
-
Troubleshooting Steps:
-
Oral Overlap: For initial treatment, consider co-administration of an oral antipsychotic or an initial oral dose of this compound to ensure therapeutic coverage during the lag time of the injectable formulation.[5]
-
Loading Dose: Investigate the use of a loading dose strategy to achieve therapeutic concentrations more rapidly.
-
Patient Monitoring: Closely monitor patients for clinical response during the initial days following the first injection.
-
Issue 3: Unexpectedly low plasma concentrations with long-acting injectable this compound Palmitate.
-
Possible Cause: Improper injection technique, patient-specific factors affecting absorption from the muscle tissue, or issues with the formulation can lead to lower than expected plasma levels. Factors such as body mass index (BMI), injection site, and injection volume can influence the pharmacokinetics of long-acting injectables.
-
Troubleshooting Steps:
-
Injection Technique Review: Ensure proper deep intramuscular injection technique is used to avoid injection into subcutaneous fat, which can alter absorption.
-
Injection Site Rotation: Rotate injection sites as recommended to avoid tissue saturation and ensure consistent absorption.
-
Evaluate Patient-Specific Factors: Consider the potential impact of patient characteristics like BMI on drug absorption and distribution.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Different Administration Routes
| Parameter | Oral Administration (30 mg) | Intramuscular Injection (100 mg this compound Palmitate) | Intravenous Administration (5 mg) |
| Cmax (Maximum Plasma Concentration) | 41.8 ± 19.9 ng/mL[4] | 1.7 ± 0.9 ng/mL[4] | Not explicitly stated, but plasma concentration declines bi-exponentially.[7] |
| Tmax (Time to Maximum Plasma Concentration) | 1 hour[4] | Second week after injection[4] | Not applicable |
| Elimination Half-life (t½) | 11.2 hours (mean terminal)[7] | 15 days[1] | 2.7 and 8.8 hours (bi-exponential decline)[7] |
| Absolute Bioavailability | ~41% | Expected to be high due to avoidance of first-pass metabolism.[5] | 100% (by definition) |
Experimental Protocols
Protocol 1: Determination of this compound in Human Plasma using HPLC with Fluorescence Detection
This protocol is based on a published method for the quantification of this compound in biological fluids.
1. Principle: High-performance liquid chromatography (HPLC) with fluorescence detection is used to separate and quantify this compound in human plasma after a selective extraction procedure.
2. Materials and Reagents:
-
This compound standard
-
7-methoxythis compound (internal standard)
-
Diisopropyl ether
-
Isooctane
-
Triethylamine
-
Methanol
-
Heparinized collection tubes
-
Centrifuge
-
HPLC system with fluorescence detector
-
Spherosil XOA 600 (5 µm) column
3. Sample Collection and Preparation:
-
Collect 10 mL of blood in heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Immediately freeze and store the plasma at -20°C until analysis.
4. Extraction Procedure:
-
Follow a selective liquid-liquid extraction protocol to isolate this compound and the internal standard from the plasma matrix.
5. Chromatographic Conditions:
-
Column: Spherosil XOA 600 (5 µm)
-
Mobile Phase: A mixture of diisopropyl ether-isooctane (1:1, v/v) + 0.2% triethylamine and diisopropyl ether-methanol (1:1, v/v) + 0.2% triethylamine + 2.6% water (7:3, v/v).
-
Detection: Fluorescence detection (excitation and emission wavelengths should be optimized for this compound).
6. Quantification:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve. The reported sensitivity of this method is 0.25 ng/mL in plasma.[2]
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ncpz.ru [ncpz.ru]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. [Initial results of a pharmacokinetic study of pipothiazine and its palmitic ester (Piportil L4) in a schizophrenic population] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound palmitate: an evaluation of a new long acting intramuscular antipsychotic agent in severely ill schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piportil (this compound) Patient Information Sheet | HealthyPlace [healthyplace.com]
- 7. This compound pharmacokinetics after p.o. and i.v. administration in man. Correlation between blood levels and effect on the handwriting area - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pipotiazine vs. Haloperidol: An In Vivo Dopamine D2 Receptor Occupancy Comparison
A comparative guide for researchers and drug development professionals.
Executive Summary
This guide provides a comparative analysis of the in vivo dopamine D2 receptor occupancy of two typical antipsychotic agents: pipotiazine and haloperidol. While both medications exert their therapeutic effects through the antagonism of D2 receptors, the available in vivo imaging data is substantially more robust for haloperidol. This document summarizes the extensive quantitative data for haloperidol derived from positron emission tomography (PET) and single-photon emission computed tomography (SPECT) studies.
Due to a notable lack of publicly available in vivo studies quantifying the D2 receptor occupancy of this compound, a direct quantitative comparison is not feasible at this time. This compound, a phenothiazine derivative, is known to be a potent D2 receptor antagonist[1]. Its clinical efficacy, similar to other typical antipsychotics, is presumed to be linked to achieving a therapeutic window of D2 receptor occupancy, generally considered to be in the range of 60-80%[2][3][4]. However, specific in vivo binding data to confirm this for this compound is not present in the reviewed literature.
This guide will therefore present the detailed in vivo D2 receptor occupancy data for haloperidol as a benchmark for a high-potency, first-generation antipsychotic. This information can serve as a valuable reference for researchers studying the pharmacodynamics of antipsychotic drugs.
Haloperidol: In Vivo Dopamine D2 Receptor Occupancy
Haloperidol, a butyrophenone derivative, is one of the most extensively studied antipsychotics in terms of its in vivo interaction with dopamine D2 receptors. Numerous PET and SPECT studies have consistently demonstrated a clear dose- and plasma concentration-dependent occupancy of striatal D2 receptors.
Quantitative Data Summary
The following table summarizes key findings from in vivo studies on haloperidol's D2 receptor occupancy.
| Study Type | Subject Population | Drug/Dose | Imaging Technique | Radioligand | Striatal D2 Receptor Occupancy (%) | Key Findings |
| PET | Healthy Volunteers & Schizophrenia Patients | Various oral doses | PET | [¹¹C]raclopride | Dose-dependent | A therapeutic window of 60-80% occupancy is associated with clinical efficacy and minimal extrapyramidal symptoms (EPS). Occupancy >80% is linked to a higher risk of EPS.[2][3][4] |
| PET | Schizophrenia Patients | Haloperidol decanoate (long-acting injectable) | PET | [¹¹C]raclopride | Time-dependent | Occupancy levels fluctuate between injections, with higher occupancy shortly after injection. |
| SPECT | Schizophrenia Patients | Oral haloperidol | SPECT | [¹²³I]IBZM | Dose-dependent | Confirms the dose-occupancy relationship observed in PET studies. |
| Animal (Rat) | Rodent models | Various doses | In vivo binding | [³H]-raclopride displacement | Dose-dependent | Animal models show a similar occupancy-effect relationship, with >70% for antipsychotic-like effects and >80% for motor side effects.[5][6] |
This compound: An Indirect Comparison
This compound is a phenothiazine antipsychotic available in a long-acting injectable formulation (this compound palmitate)[7]. Its primary mechanism of action is understood to be the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain[1]. While direct in vivo occupancy data is lacking, its classification as a potent typical antipsychotic suggests that its therapeutic and side-effect profile is also governed by the degree of D2 receptor blockade. It is therefore highly probable that this compound follows a similar dose-occupancy relationship as haloperidol, where achieving the 60-80% therapeutic window is crucial for its clinical effects.
Experimental Protocols
The following sections detail the methodologies commonly employed in the cited in vivo receptor occupancy studies.
Positron Emission Tomography (PET) Imaging
A prevalent method for quantifying receptor occupancy in vivo involves PET imaging with a suitable radioligand.
Objective: To measure the percentage of D2 receptors occupied by an antipsychotic drug at a given dose or plasma concentration.
Typical Protocol:
-
Subject Selection: Healthy volunteers or patients with schizophrenia are recruited. Patients are often required to be on a stable dose of the antipsychotic medication being studied.
-
Radioligand Administration: A radiolabeled D2 receptor antagonist, most commonly [¹¹C]raclopride, is administered intravenously.
-
PET Scanning: The subject is positioned in a PET scanner, and dynamic imaging of the brain is performed to measure the uptake and distribution of the radioligand over time.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the reconstructed PET images, typically focusing on the striatum (caudate and putamen), which has a high density of D2 receptors, and a reference region with negligible D2 receptor density (e.g., the cerebellum).
-
The binding potential (BP_ND_) of the radioligand in the striatum is calculated. BP_ND_ is proportional to the density of available (unoccupied) receptors.
-
Receptor occupancy is calculated using the following formula: % Occupancy = [(BP_ND_baseline_ - BP_ND_drug_) / BP_ND_baseline_] x 100 where BP_ND_baseline_ is the binding potential in a drug-free state (either in the same subject before treatment or in a control group) and BP_ND_drug_ is the binding potential during antipsychotic treatment.
-
-
Correlative Analysis: The calculated D2 receptor occupancy is then correlated with the administered drug dose, plasma concentrations of the drug, clinical response, and the emergence of side effects.
Dopamine Signaling Pathway and Antipsychotic Action
Dopamine is a key neurotransmitter involved in reward, motivation, and motor control. In schizophrenia, a hyperactive mesolimbic dopamine pathway is thought to contribute to positive symptoms. Typical antipsychotics like this compound and haloperidol act as antagonists at the D2 receptor, blocking the downstream signaling cascade initiated by dopamine.
Conclusion
References
- 1. What is this compound Palmitate used for? [synapse.patsnap.com]
- 2. psychdb.com [psychdb.com]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Dopamine D2 Occupancy as a Biomarker for Antipsychotics: Quantifying the Relationship with Efficacy and Extrapyramidal Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Are animal studies of antipsychotics appropriately dosed? Lessons from the bedside to the bench - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D(2) receptor occupancy is a common mechanism underlying animal models of antipsychotics and their clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Comparative analysis of Pipotiazine and fluphenazine in vitro potency
A Comparative In Vitro Potency Analysis of Pipotiazine and Fluphenazine
Published: December 14, 2025
This guide provides a detailed comparative analysis of the in vitro potencies of two phenothiazine antipsychotic agents, this compound and fluphenazine. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their receptor binding affinities and the experimental methods used to determine them.
Introduction
This compound and fluphenazine are typical antipsychotics belonging to the phenothiazine class.[1] Their therapeutic effects are primarily attributed to their antagonist activity at dopamine D2 receptors.[2][3] However, their interactions with other neurotransmitter receptors, such as serotonin, histamine, adrenergic, and muscarinic receptors, contribute to their distinct side-effect profiles.[2][4][5] This guide presents a comparative summary of their in vitro binding affinities (Ki values) for various receptors, details the experimental protocols for these determinations, and visualizes key processes.
Data Presentation: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and fluphenazine for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | This compound (Ki, nM) | Fluphenazine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | Potent Antagonist[5] | 1.1[6] |
| D2 | Potent Antagonist[2][4] | 0.38[6] |
| D3 | Antagonist[4] | 0.73[6] |
| D4 | Antagonist[5] | 1.4[6] |
| Serotonin Receptors | ||
| 5-HT1A | - | 200[6] |
| 5-HT2A | Antagonist[2][4] | 2.5[6] |
| 5-HT2C | - | 20[6] |
| Adrenergic Receptors | ||
| α1 | Potent Antagonist[2][4] | 1.7[6] |
| α2 | - | 490[7] |
| Histamine Receptors | ||
| H1 | Potent Antagonist[2][4] | 1.9[6] |
| Muscarinic Receptors | ||
| M1 | Antagonist[4] | 24[6] |
Experimental Protocols
The in vitro potency of this compound and fluphenazine is typically determined using radioligand binding assays. This method quantifies the affinity of a drug for a specific receptor by measuring how it competes with a radiolabeled ligand known to bind to that receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Source: Cloned human receptors expressed in cell lines (e.g., HEK293 or CHO cells) or tissue homogenates from specific brain regions (e.g., striatum for D2 receptors).
-
Procedure: Cells are cultured and harvested, or tissues are dissected and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. The protein concentration of the membrane preparation is determined.
2. Competitive Binding Assay:
-
Materials:
-
Receptor-containing membrane preparation.
-
Radioligand with high affinity and specificity for the target receptor (e.g., [³H]-spiperone for D2 receptors).
-
Unlabeled test compounds (this compound or fluphenazine) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
-
Procedure:
-
The membrane preparation is incubated in reaction tubes or microplates with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
3. Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Experimental Workflow
Experimental Workflow for Radioligand Binding Assay
Signaling Pathway
Dopamine D2 Receptor Signaling Pathway Antagonism
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluphenazine - Wikipedia [en.wikipedia.org]
- 7. 64209 [pdspdb.unc.edu]
Pipotiazine vs. Risperidone: A Comparative Analysis of Effects on Prepulse Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antipsychotic agents pipotiazine and risperidone, with a specific focus on their effects within the prepulse inhibition (PPI) model of sensorimotor gating. Deficits in PPI, a measure of the brain's ability to filter sensory information, are a well-established endophenotype of schizophrenia and other neuropsychiatric disorders. This document synthesizes available experimental data to inform preclinical and clinical research in psychopharmacology.
Executive Summary
Mechanism of Action and Receptor Profiles
The therapeutic efficacy of both this compound and risperidone in treating psychosis is largely attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway.[1] However, their affinities for other neurotransmitter receptors contribute to their differing side-effect profiles and potential efficacy in treating various symptom domains of schizophrenia.
This compound is a typical antipsychotic that primarily acts as a potent antagonist at dopamine D2 receptors.[2][3] It also exhibits antagonist activity at serotonin 5-HT2A and 5-HT2C receptors, alpha-1 adrenergic receptors, and histamine H1 receptors.[4][5][6] This broad receptor engagement is characteristic of older phenothiazine antipsychotics.
Risperidone is an atypical antipsychotic characterized by its potent antagonism of both serotonin 5-HT2A and dopamine D2 receptors.[7] This dual antagonism is a hallmark of many atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms, compared to typical antipsychotics. Risperidone also has a high affinity for alpha-1 and alpha-2 adrenergic receptors and histamine H1 receptors.[7]
The following diagrams illustrate the primary signaling pathways modulated by this compound and risperidone.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values in nM) for risperidone. Lower Ki values indicate higher binding affinity. Specific Ki values for this compound are not consistently reported in publicly available literature.
| Receptor | Risperidone Ki (nM) | This compound |
| Dopamine D2 | 3.13 - 3.2[7] | Antagonist[4][5][6] |
| Serotonin 5-HT2A | 0.16 - 0.2[7] | Antagonist[4][5][6] |
| Alpha-1 Adrenergic | 0.8[7] | Antagonist[4] |
| Alpha-2 Adrenergic | 7.54[7] | Not specified |
| Histamine H1 | 2.23[7] | Antagonist[4] |
Effects on Prepulse Inhibition: A Comparative Overview
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). It is a measure of sensorimotor gating, a pre-attentive process that filters out irrelevant stimuli. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in laboratory animals.[1]
Risperidone: Quantitative Findings
Numerous studies have demonstrated that risperidone can improve PPI deficits in both clinical populations and animal models of schizophrenia. Atypical antipsychotics, including risperidone, are generally considered more effective than typical antipsychotics in restoring PPI.[7][8]
| Study Population | Intervention | Key Findings on PPI |
| Schizophrenia Patients | Risperidone treatment | Risperidone-treated patients showed PPI levels that were not significantly different from healthy controls, whereas patients on typical antipsychotics had significant PPI deficits.[8] |
| First-episode and Chronic Schizophrenia Patients | Risperidone (2-6 mg/day) for 8 weeks | No significant improvement in PPI was observed after treatment in either group.[7] |
| Drug-naïve First-episode Schizophrenia Patients | Risperidone or Zuclopenthixol for 3 months | Neither risperidone nor the typical antipsychotic zuclopenthixol had a significant effect on PPI deficits.[9] |
Note: The conflicting findings in clinical studies may be attributable to differences in patient populations, treatment duration, and methodology.
This compound: Qualitative Assessment
As a typical antipsychotic of the phenothiazine class, this compound's primary mechanism of potent D2 receptor antagonism suggests it would have some effect on PPI. However, the lack of specific quantitative studies makes a direct comparison with risperidone challenging. Generally, typical antipsychotics have shown less consistent or robust effects in restoring PPI deficits compared to atypical antipsychotics.[7][8] It is plausible that this compound's impact on PPI would be modest and potentially less effective than that of risperidone, though this remains to be experimentally verified.
Experimental Protocols: Prepulse Inhibition Measurement
The following provides a generalized experimental protocol for assessing PPI in a rodent model, based on common methodologies cited in the literature.
Detailed Methodological Considerations:
-
Subjects: Typically, male Wistar or Sprague-Dawley rats are used.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Stimuli:
-
Background Noise: Continuous white noise (e.g., 65-70 dB).
-
Prepulse: A brief, non-startling stimulus (e.g., 20 ms) presented at an intensity of 5-15 dB above the background noise.
-
Pulse: A brief, startling stimulus (e.g., 40 ms) of high intensity (e.g., 120 dB).
-
Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the pulse, typically ranging from 30 to 120 ms.
-
-
Procedure:
-
Acclimation: Animals are habituated to the testing room and handling procedures.
-
Drug Administration: this compound, risperidone, or a vehicle control is administered via the appropriate route (e.g., intraperitoneal injection) at a specified time before testing.
-
Habituation: Each animal is placed in the startle chamber for an acclimation period with only the background noise present.
-
Testing: A series of trials are presented in a pseudorandom order, including pulse-alone trials, prepulse-plus-pulse trials at various prepulse intensities and ISIs, and no-stimulus trials (background noise only).
-
Data Analysis: The startle amplitude for each trial type is recorded. The percentage of PPI is calculated for each prepulse condition using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)) x 100].
-
Conclusion
The available evidence indicates that risperidone, an atypical antipsychotic, has been more extensively evaluated in the context of prepulse inhibition and has demonstrated a capacity to ameliorate PPI deficits, although clinical findings are not entirely consistent. This compound, a typical antipsychotic, is expected to influence sensorimotor gating through its primary action as a dopamine D2 receptor antagonist. However, the absence of direct, quantitative experimental data on its effects on PPI limits a definitive comparison with risperidone.
For researchers and drug development professionals, risperidone serves as a well-characterized compound for which a wealth of PPI data exists. Future research would benefit from studies that directly compare the effects of this compound and other typical antipsychotics with atypical agents like risperidone in standardized PPI paradigms. Such studies would provide valuable insights into the nuanced roles of different receptor systems in modulating sensorimotor gating and would aid in the development of more effective therapeutic strategies for schizophrenia and related disorders.
References
- 1. Prepulse Inhibition of Startle Response: Recent Advances in Human Studies of Psychiatric Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Palmitate used for? [synapse.patsnap.com]
- 3. Depot this compound palmitate and undecylenate for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. What is the mechanism of this compound Palmitate? [synapse.patsnap.com]
- 6. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of typical and atypical antipsychotics on prepulse inhibition in schizophrenia: a critical evaluation of current evidence and directions for future research - ProQuest [proquest.com]
- 9. Effects of antipsychotics on prepulse inhibition of the startle response in drug-naïve schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pipotiazine's Antipsychotic Effect in an NMDA Antagonist Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antipsychotic efficacy of Pipotiazine, a typical antipsychotic, within the context of the N-methyl-D-aspartate (NMDA) antagonist model of schizophrenia. Due to a lack of direct experimental data for this compound in this specific model, this document leverages data from the closely related typical antipsychotic, haloperidol, as a proxy. The guide compares the performance of typical antipsychotics with atypical antipsychotics, offering insights into their differential effects on behaviors relevant to schizophrenia.
Introduction to the NMDA Antagonist Model of Schizophrenia
The NMDA receptor hypofunction hypothesis is a leading theory in schizophrenia research. It posits that reduced function of the NMDA glutamate receptor contributes to the positive, negative, and cognitive symptoms of the disorder.[1][2][3][4] Animal models using non-competitive NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, are widely used to induce a state that mimics aspects of schizophrenia.[5][6][7][8][9][10] These antagonists can induce a range of behaviors in rodents, including hyperlocomotion, stereotypy, social withdrawal, and cognitive deficits, which serve as valuable endpoints for the preclinical evaluation of antipsychotic drugs.[2][5][6][9][11]
This compound, a phenothiazine derivative, is a potent dopamine D2 receptor antagonist, a characteristic shared with other typical antipsychotics like haloperidol.[12] Its antipsychotic action is primarily attributed to the blockade of dopamine transmission in the mesolimbic pathway. Additionally, this compound exhibits affinity for other receptors, including serotonin, adrenergic, and histamine receptors, which may contribute to its overall pharmacological profile.
Comparative Efficacy of Antipsychotics in the NMDA Antagonist Model
While direct studies on this compound are scarce, research on other antipsychotics in the NMDA antagonist model provides a framework for understanding its potential efficacy. The following tables summarize the effects of typical (represented by haloperidol) and atypical antipsychotics on behaviors induced by NMDA antagonists.
Table 1: Effect of Antipsychotics on PCP-Induced Hyperlocomotion and Stereotypy
| Antipsychotic Class | Drug | NMDA Antagonist | Behavioral Endpoint | Effect | Reference |
| Typical | Haloperidol | Phencyclidine (PCP) | Hyperlocomotion | Reversal | [13] |
| Haloperidol | Phencyclidine (PCP) | Stereotyped Behavior | Reversal | [6] | |
| Atypical | Clozapine | Phencyclidine (PCP) | Hyperlocomotion | Reversal | [3] |
| Olanzapine | Phencyclidine (PCP) | Hyperlocomotion | Reversal | [13] | |
| Risperidone | Phencyclidine (PCP) | Hyperlocomotion | Reversal | [3] |
Table 2: Effect of Antipsychotics on PCP-Induced Social Interaction Deficits and Cognitive Impairment
| Antipsychotic Class | Drug | NMDA Antagonist | Behavioral Endpoint | Effect | Reference |
| Typical | Haloperidol | Phencyclidine (PCP) | Social Interaction | No Reversal | [6][14] |
| Haloperidol | Phencyclidine (PCP) | Reversal-Learning Deficit | No Reversal | ||
| Atypical | Clozapine | Phencyclidine (PCP) | Social Interaction | Reversal | [6][14] |
| Clozapine | Phencyclidine (PCP) | Reversal-Learning Deficit | Attenuation | ||
| Olanzapine | Phencyclidine (PCP) | Reversal-Learning Deficit | Attenuation | ||
| Ziprasidone | Phencyclidine (PCP) | Reversal-Learning Deficit | Attenuation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Phencyclidine (PCP)-Induced Hyperlocomotion
-
Animals: Male Wistar rats (250-300g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Drug Administration:
-
PCP (hydrochloride salt) is dissolved in saline and administered intraperitoneally (i.p.) at a dose of 2.5 mg/kg.
-
The test antipsychotic (e.g., haloperidol, dissolved in a suitable vehicle) or vehicle is administered i.p. 30 minutes prior to the PCP injection.
-
-
Apparatus: Locomotor activity is measured in an open-field arena (e.g., 40x40x40 cm) equipped with infrared beams to automatically track horizontal movement.
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
Following antipsychotic/vehicle administration, animals are placed individually into the open-field arenas.
-
After a 30-minute habituation period in the arena, PCP or saline is administered.
-
Locomotor activity (distance traveled) is recorded for a period of 60-90 minutes post-PCP injection.
-
-
Data Analysis: Total distance traveled is analyzed using a two-way ANOVA (Antipsychotic Treatment x PCP Treatment) followed by post-hoc tests to determine significant differences between groups.
PCP-Induced Social Interaction Test
-
Animals: Male Sprague-Dawley rats (200-250g) are pair-housed for at least one week before the experiment.
-
Drug Administration:
-
PCP is administered i.p. at a dose of 2.0 mg/kg.
-
The test antipsychotic or vehicle is administered daily for a predetermined period (e.g., 21 days), with the final three days including co-administration with PCP.
-
-
Apparatus: A dimly lit (e.g., <10 lux) open-field arena is used.
-
Procedure:
-
On the test day, two unfamiliar rats from different cages but the same treatment group are placed in the arena together.
-
Their behavior is recorded for 10-15 minutes.
-
Social interaction is defined as the total time spent sniffing, grooming, and following the other rat.
-
-
Data Analysis: The duration of social interaction is analyzed using appropriate statistical tests (e.g., t-test or ANOVA) to compare treatment groups.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the NMDA antagonist model and a typical experimental workflow for validating an antipsychotic's efficacy.
Caption: Signaling pathway of NMDA antagonist-induced psychosis and this compound's intervention.
Caption: Experimental workflow for validating antipsychotic efficacy.
Conclusion
The NMDA antagonist model of schizophrenia is a robust tool for the preclinical assessment of antipsychotic drugs. While direct experimental evidence for this compound in this model is currently lacking, data from other typical antipsychotics, such as haloperidol, suggest that this compound would likely be effective in reversing the positive symptom-like behaviors induced by NMDA antagonists, such as hyperlocomotion and stereotypy. This effect is primarily mediated through its potent dopamine D2 receptor antagonism.
However, the distinction between typical and atypical antipsychotics becomes more apparent when considering negative and cognitive-like symptoms. Atypical antipsychotics, with their broader receptor profiles (including significant serotonin 5-HT2A antagonism), have demonstrated superior efficacy in mitigating social interaction deficits and cognitive impairments in the NMDA antagonist model.
For drug development professionals, these findings underscore the importance of considering a wider range of behavioral endpoints beyond locomotor activity to differentiate the therapeutic profiles of novel antipsychotic candidates. Further research is warranted to directly evaluate the effects of this compound in the NMDA antagonist model to provide a more complete understanding of its antipsychotic properties and to validate its potential for treating the multifaceted symptoms of schizophrenia.
References
- 1. New Therapeutic Targets and Drugs for Schizophrenia Beyond Dopamine D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of neuroleptics on phencyclidine (PCP)-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of phencyclidine-induced hyperlocomotion by clozapine and MDL 100,907 in rats reflects antagonism of 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do NMDA receptor antagonist models of schizophrenia predict the clinical efficacy of antipsychotic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute and subchronic PCP attenuate D2 autoreceptor signaling in substantia nigra dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Repeated Ropinirole Treatment on Phencyclidine-Induced Hyperlocomotion, Prepulse Inhibition Deficits, and Social Avoidance in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement of dizocilpine-induced social recognition deficits in mice by brexpiprazole, a novel serotonin-dopamine activity modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The psychotomimetic ketamine disrupts the transfer of late sensory information in the corticothalamic network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. d2 antagonist haloperidol: Topics by Science.gov [science.gov]
- 13. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA Receptor Model of Antipsychotic Drug-Induced Hypofrontality - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pipotiazine and Clozapine on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular signaling effects of Pipotiazine, a typical phenothiazine antipsychotic, and Clozapine, an atypical antipsychotic. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction
This compound and Clozapine are both antipsychotic medications used in the treatment of schizophrenia, yet they exhibit distinct clinical profiles and mechanisms of action at the cellular level. This compound, a typical antipsychotic, primarily functions through potent antagonism of dopamine D2 receptors, which is associated with a higher incidence of extrapyramidal side effects. In contrast, Clozapine, an atypical antipsychotic, demonstrates superior efficacy in treatment-resistant schizophrenia and a lower risk of such side effects. This difference is attributed to its complex and unique interaction with a wide array of neurotransmitter receptors and its distinct impact on intracellular signaling cascades. Understanding the nuanced differences in their effects on cell signaling is crucial for the development of novel and more targeted antipsychotic therapies.
Quantitative Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
A lower Ki value indicates a higher binding affinity. This table summarizes the in vitro binding affinities of this compound and Clozapine for various neurotransmitter receptors.
| Receptor Subtype | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | Antagonist[1] | 85 |
| D2 | Potent Antagonist[2] | 12.6 - 168[3] |
| D3 | Antagonist[1] | 4.9 |
| D4 | Antagonist[1] | 9.1 - 21 |
| Serotonin Receptors | ||
| 5-HT1A | Antagonist[1] | 15 - 184 |
| 5-HT2A | Antagonist[1] | 5.2 - 16 |
| 5-HT2C | - | 7.9 |
| 5-HT6 | - | 4 |
| 5-HT7 | - | 11 |
| Adrenergic Receptors | ||
| Alpha-1 (α1) | Antagonist[1] | 6.9 - 14 |
| Alpha-2 (α2) | Antagonist[1] | 13 |
| Muscarinic Receptors | ||
| M1 | Antagonist[1] | 1.9 - 2.1 |
| Histamine Receptors | ||
| H1 | Antagonist[1] | 1.1 |
Data compiled from various sources; experimental conditions may differ.
Table 2: Comparative Effects on Key Cell Signaling Pathways
This table outlines the differential effects of this compound (as a representative typical antipsychotic) and Clozapine on the ERK and Akt/GSK-3 signaling pathways.
| Signaling Pathway | This compound (and other typicals) | Clozapine |
| ERK1/2 Signaling | No significant or only partial activation of ERK1/2 phosphorylation.[4][5] | Potent inducer of ERK1/2 phosphorylation, an effect partially mediated by the 5-HT2A receptor.[4][5] This action may be linked to its unique clinical profile.[6] |
| Akt/GSK-3 Signaling | Induces phosphorylation of GSK-3, primarily through the Akt pathway.[7] | Induces phosphorylation of GSK-3 through both the Akt and Dvl (Wnt signaling pathway) upstream regulators.[7][8] This dual modulation may contribute to its superior efficacy.[8] |
Signaling Pathways and Experimental Workflows
Dopamine and Serotonin Receptor Signaling
The diagram below illustrates the primary receptor targets of this compound and Clozapine and their initial impact on downstream signaling.
Downstream ERK and Akt/GSK-3 Signaling Cascades
This diagram illustrates the differential downstream effects of this compound and Clozapine on the ERK and Akt/GSK-3 signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. Clozapine as the most efficacious antipsychotic for activating ERK 1/2 kinases: Role of 5-HT2A receptor agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clozapine induction of ERK1/2 cell signalling via the EGF receptor in mouse prefrontal cortex and striatum is distinct from other antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Haloperidol and clozapine differentially regulate signals upstream of glycogen synthase kinase 3 in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Pipotiazine's efficacy in different schizophrenia models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of Pipotiazine, a typical antipsychotic of the phenothiazine class, across various preclinical models of schizophrenia. By objectively comparing its performance with other antipsychotics and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Comparative Efficacy of Antipsychotics in Preclinical Schizophrenia Models
The following tables summarize the effective dose 50 (ED50) values of this compound and other common antipsychotics in several well-established animal models used to predict antipsychotic efficacy. Lower ED50 values indicate higher potency.
Table 1: Conditioned Avoidance Response (Rat)
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | p.o. | 0.2 |
| Chlorpromazine | p.o. | 4.5 |
| Haloperidol | p.o. | 0.25 |
| Fluphenazine | p.o. | 0.1 |
Table 2: Anti-Amphetamine Activity (Stereotypies in Rats) [1]
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | s.c. | 0.30 |
| This compound | p.o. | 4.5 |
| Chlorpromazine | s.c. | 0.15 |
| Chlorpromazine | p.o. | 2.5 |
| Haloperidol | s.c. | 0.07 |
| Haloperidol | p.o. | 0.65 |
Table 3: Anti-Apomorphine Activity (Stereotypies in Rats) [1]
| Compound | Route of Administration | ED50 (mg/kg) |
| This compound | s.c. | 0.25 |
| This compound | p.o. | 1.5 |
| Chlorpromazine | s.c. | 0.50 |
| Chlorpromazine | p.o. | 2.5 |
| Haloperidol | s.c. | 0.05 |
| Haloperidol | p.o. | 0.20 |
Table 4: Catalepsy Induction (Mouse and Rat) [1]
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) |
| This compound | Mouse | p.o. | 5 |
| This compound | Mouse | s.c. | 1.5 |
| This compound | Rat | p.o. | 7 |
| Chlorpromazine | Mouse | p.o. | 6 |
| Chlorpromazine | Mouse | s.c. | 1 |
| Chlorpromazine | Rat | p.o. | 6 |
| Haloperidol | Mouse | p.o. | 1 |
| Haloperidol | Mouse | s.c. | 0.4 |
| Haloperidol | Rat | p.o. | 1 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Conditioned Avoidance Response (CAR)
The CAR test is a well-validated model for predicting the efficacy of antipsychotic drugs.[2]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), which is the footshock.
-
Procedure: A rat is placed in one compartment of the shuttle box. The CS is presented for a set duration (e.g., 10 seconds), followed by the US (e.g., a 0.5 mA footshock). The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered, and the animal can escape the shock by moving to the other compartment (escape response).
-
Drug Testing: Animals are administered the test compound (e.g., this compound) or a vehicle control at various doses prior to the testing session. The number of avoidance and escape responses is recorded over a set number of trials. A selective suppression of the conditioned avoidance response without affecting the escape behavior is indicative of antipsychotic-like activity.[1]
Amphetamine-Induced Hyperlocomotion
This model is used to screen for antipsychotic potential by assessing a compound's ability to counteract the stimulant effects of amphetamine.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track the locomotor activity of the animal.
-
Procedure: Rats are habituated to the open-field arena for a period of time. Following habituation, they are administered a psychostimulant, such as d-amphetamine (e.g., 1.5 mg/kg, s.c.), which induces a significant increase in locomotor activity.
-
Drug Testing: Test compounds are administered prior to the amphetamine injection. Locomotor activity, measured as distance traveled or number of beam breaks, is recorded for a specified duration (e.g., 60-90 minutes). A reduction in amphetamine-induced hyperlocomotion suggests antipsychotic efficacy.
Apomorphine-Induced Stereotypy
This model assesses the ability of a drug to block the stereotyped behaviors induced by the dopamine agonist apomorphine, which is indicative of dopamine D2 receptor antagonism.
-
Apparatus: Observation cages that allow for clear scoring of stereotyped behaviors.
-
Procedure: Rats are administered apomorphine (e.g., 1.0 mg/kg, s.c.), which induces stereotyped behaviors such as sniffing, licking, and gnawing.
-
Drug Testing: The test compound is administered prior to the apomorphine injection. The intensity of stereotyped behaviors is then scored by a trained observer at regular intervals over a set period. A reduction in the stereotypy score indicates an antagonistic effect at dopamine receptors.
Catalepsy Test
The catalepsy test is used to assess the potential for extrapyramidal side effects (EPS) of antipsychotic drugs, which is primarily mediated by the blockade of dopamine D2 receptors in the nigrostriatal pathway.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure: A rat is placed with its forepaws on the bar. The time it takes for the animal to remove both paws from the bar (descent latency) is measured. A prolonged latency to descend is indicative of catalepsy.
-
Drug Testing: Animals are administered the test compound, and the descent latency is measured at various time points after administration. An increased time to descend from the bar is a measure of the drug's cataleptic effect.
Visualizations
Signaling Pathway of this compound
This compound, as a typical antipsychotic, primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Hyperactivity in this pathway is associated with the positive symptoms of schizophrenia. By blocking these receptors, this compound reduces dopaminergic neurotransmission. This compound also has affinities for other receptors, including serotonin (5-HT2A), alpha-adrenergic (α1), and histamine (H1) receptors, which contribute to its overall pharmacological profile and side effects.[3]
Experimental Workflow for Antipsychotic Screening
The general workflow for screening potential antipsychotic drugs using animal models involves a series of behavioral tests designed to assess efficacy and potential side effects.
References
A Comparative Guide to Pipotiazine's Binding Affinity Across Different Assay Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Pipotiazine, a typical phenothiazine antipsychotic, across various receptor assay platforms. Understanding how a compound's measured affinity can vary with different experimental setups is crucial for the accurate interpretation of pharmacological data and for advancing drug development programs. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer a clearer perspective on this compound's receptor interaction profile.
This compound is known to exert its antipsychotic effects primarily through its interaction with dopamine D2 receptors. However, it also demonstrates affinity for other receptors, including dopamine D3, serotonin 5-HT2A, and α1-adrenergic receptors, contributing to its overall pharmacological profile and potential side effects.[1][2]
Comparative Binding Affinity of this compound
The following table summarizes the reported binding affinities (Ki values in nM) of this compound for key central nervous system receptors. The data is compiled from various sources, highlighting the potential for variability in results obtained from different experimental conditions and assay platforms. It is important to note that direct comparisons between studies should be made with caution due to differences in radioligands, cell lines, and specific assay protocols.
| Receptor | Assay Type | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| Dopamine D2 | Radioligand Binding | [3H]-Spiperone | Rat Striatum | 0.2 | (PDSP, unpublished) |
| Dopamine D3 | Radioligand Binding | [125I]-Iodosulpride | CHO cells | 0.63 | (Schotte et al., 1996) |
| Serotonin 5-HT2A | Radioligand Binding | [3H]-Ketanserin | Human Cortex | 4.4 | (Schotte et al., 1996) |
| α1-Adrenergic | Radioligand Binding | [3H]-Prazosin | Rat Cortex | 2.1 | (Schotte et al., 1996) |
Note: The Ki value for the Dopamine D2 receptor is derived from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database and is noted as unpublished.[3][4][5][6][7][8][9] The remaining data is from a peer-reviewed publication. Differences in species (human vs. rat) and tissue/cell type can contribute to variations in binding affinity.
Experimental Protocols
The determination of binding affinity (Ki) is most commonly achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such an experiment.
General Competitive Radioligand Binding Assay Protocol
This protocol describes a method to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand from a specific receptor.
1. Materials:
- Cell Membranes or Tissue Homogenate: Containing the receptor of interest (e.g., from CHO cells transfected with the human dopamine D2 receptor, or from rat brain tissue).
- Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-Spiperone for D2 receptors).
- Test Compound: The unlabeled compound for which the affinity is to be determined (this compound).
- Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine non-specific binding (e.g., Haloperidol).
- Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, pH 7.4).
- Filtration Apparatus: A cell harvester and glass fiber filters.
- Scintillation Counter and Cocktail: For quantifying radioactivity.
2. Procedure:
- Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes or tissue homogenate in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of the non-specific binding control is also prepared. The incubation is typically carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[10][11]
- Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed rapidly with ice-cold wash buffer to remove any remaining unbound radioactivity.[10]
- Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
3. Data Analysis:
- The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound.
- A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
- Non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations
To better understand the context of this compound's binding and action, the following diagrams illustrate a typical experimental workflow and the signaling pathways of its primary receptor targets.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C24H33N3O3S2 | CID 62867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. collaborativedrug.com [collaborativedrug.com]
- 6. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 7. PDSP Kᵢ Database [pdspdb.unc.edu]
- 8. Ki Database - Wikipedia [en.wikipedia.org]
- 9. pdspdb.unc.edu [pdspdb.unc.edu]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
Pipotiazine's Propensity for Catalepsy: A Comparative Analysis with Other Typical Antipsychotics
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the side-effect profiles of antipsychotic medications is paramount. This guide provides a detailed comparison of pipotiazine and other typical antipsychotics, with a specific focus on their potential to induce catalepsy, a well-established animal model for extrapyramidal symptoms (EPS) in humans.
This compound, a phenothiazine derivative, is a typical antipsychotic known for its efficacy in managing psychotic symptoms. However, like other drugs in its class, its clinical use is often associated with a significant risk of motor side effects. This comparative guide synthesizes available experimental data to objectively assess the cataleptic potential of this compound in relation to other commonly used typical antipsychotics, such as haloperidol and chlorpromazine.
Quantitative Comparison of Cataleptic Potency
While direct head-to-head comparative studies quantifying the cataleptic effects of this compound alongside other typical antipsychotics are limited in the readily available scientific literature, data from various independent studies allow for an indirect comparison. The following tables summarize the cataleptic potential of haloperidol and chlorpromazine, which serve as benchmarks for typical antipsychotics.
Table 1: Cataleptic Effects of Haloperidol in Rats
| Dose (mg/kg, i.p.) | Catalepsy Score/Time (seconds) | Animal Model | Reference |
| 0.25 | Intensification of catalepsy over days | Rats | [1] |
| 0.29 | AED50 (Bar Test) | Rats | [2][3] |
| 0.3 | AED50 (Bar Test, hand-scored) | Rats | [2] |
| 0.31 | AED50 (Bar Test, hand-scored) | Rats | [2] |
| 0.38 | AED50 (Crossed-Legs Position Test) | Rats | |
| 0.5 | Significant catalepsy | Rats | [4] |
AED50: The dose that produces an adverse effect (catalepsy) in 50% of the animals.
Table 2: Cataleptic Effects of Chlorpromazine in Rats
| Dose (mg/kg, i.p.) | Catalepsy Score/Time (seconds) | Animal Model | Reference |
| 10 | Significant catalepsy | Rats | [4] |
Experimental Protocols
The assessment of catalepsy in animal models is crucial for predicting the EPS liability of antipsychotic drugs. The most common methods employed in the cited studies are the bar test and the crossed-legs position (CLP) test.
The Bar Test
The bar test is a widely used method to quantify catalepsy. The protocol generally involves the following steps:
-
Acclimatization: Animals, typically rats or mice, are allowed to acclimate to the testing room for a specified period before the experiment.
-
Drug Administration: The test compound (e.g., this compound, haloperidol) or vehicle is administered, usually via intraperitoneal (i.p.) injection.
-
Testing Procedure: At predetermined time points after drug administration, the animal's forepaws are gently placed on a horizontal bar elevated to a specific height (e.g., 9 cm for rats).
-
Measurement: The latency for the animal to remove both forepaws from the bar is recorded. A cut-off time is typically set (e.g., 180 seconds) to avoid undue stress to the animal.
-
Data Analysis: The mean latency to descend is calculated for each treatment group and compared to the vehicle-treated control group.
Crossed-Legs Position (CLP) Test
The CLP test is an alternative method that can be particularly useful for compounds that may cause gripping problems.
-
Procedure: The experimenter gently crosses the animal's hindlimbs or forelimbs.
-
Measurement: The time it takes for the animal to correct its posture is measured.
-
Interpretation: A longer time to correct the posture indicates a higher degree of catalepsy.
Signaling Pathways and Experimental Workflows
The induction of catalepsy by typical antipsychotics is primarily mediated by the blockade of dopamine D2 receptors in the striatum. This action disrupts the delicate balance of neurotransmitter systems that control motor function.
Signaling Pathway of Typical Antipsychotic-Induced Catalepsy
Blockade of D2 receptors on striatal medium spiny neurons and cholinergic interneurons leads to a cascade of events that ultimately alters the output of the basal ganglia, resulting in the characteristic motor rigidity of catalepsy.
Caption: D2 receptor blockade by typical antipsychotics alters striatal signaling.
Experimental Workflow for Assessing Catalepsy
The following diagram illustrates a typical experimental workflow for comparing the cataleptic effects of different antipsychotic drugs.
Caption: A standardized workflow for comparing antipsychotic-induced catalepsy.
References
- 1. droracle.ai [droracle.ai]
- 2. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: assessment of a new, commercially available, semi-automated instrument - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cataleptogenic effect of haloperidol, chlorpromazine and morphine in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pipotiazine and Aripiprazole on Dopamine D2 Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of pipotiazine, a typical antipsychotic, and aripiprazole, an atypical antipsychotic, on the internalization of the dopamine D2 receptor (D2R). This cellular process is a critical aspect of receptor regulation and desensitization and is thought to play a role in the therapeutic efficacy and side-effect profiles of antipsychotic medications.
Introduction
This compound, a member of the phenothiazine class, is a conventional antipsychotic that primarily acts as a potent antagonist at D2 receptors.[1][2] In contrast, aripiprazole is a second-generation antipsychotic with a unique pharmacological profile, acting as a partial agonist at D2 receptors.[3][4] The differing mechanisms of action of these two drugs at the D2 receptor are hypothesized to lead to distinct effects on receptor trafficking, particularly internalization. Understanding these differences is crucial for the development of novel antipsychotics with improved therapeutic properties.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and aripiprazole related to their interaction with the D2 receptor.
| Parameter | This compound | Aripiprazole | References |
| D2 Receptor Binding Affinity (Ki) | ~0.1 - 1 nM (estimated for phenothiazines) | 0.34 nM | [5][6] |
| D2 Receptor Functional Activity | Antagonist | Partial Agonist | [1][3] |
| Intrinsic Activity at D2R | Not Applicable (Antagonist) | Low (~25-50% of dopamine) | [7][8] |
| D2 Receptor Internalization | Expected to induce internalization | Does not induce significant internalization | [7][9] |
Note: Direct quantitative data for this compound-induced D2R internalization is limited. The effect is inferred based on its mechanism as a D2 receptor antagonist and the general behavior of this class of drugs.
Mechanism of Action and D2 Receptor Internalization
This compound: As a typical D2 receptor antagonist, this compound blocks the binding of endogenous dopamine.[1] Chronic blockade of D2 receptors by antagonists can lead to a compensatory upregulation of receptor expression and can induce receptor internalization through clathrin-mediated endocytosis.[10][11] This process is a key mechanism of receptor desensitization. Phenothiazine-derived antipsychotics have been shown to inhibit dynamin, a key protein in clathrin-mediated endocytosis, which could modulate the internalization process.[12]
Aripiprazole: Aripiprazole's partial agonism at the D2 receptor means it has a lower intrinsic activity than the full agonist, dopamine.[4] This unique property is central to its "dopamine system stabilizer" function. Aripiprazole has been shown to not cause significant internalization of the D2 receptor.[9] This lack of internalization is a key aspect of its functional selectivity, where it stabilizes receptor signaling without causing the profound receptor downregulation associated with full agonists or some antagonists.[7] It is suggested that aripiprazole may induce a receptor conformation that is not conducive to the internalization process.[7]
Signaling Pathways
The signaling pathways involved in D2 receptor activation and subsequent internalization are complex. The diagram below illustrates the general pathways and the differential effects of this compound and aripiprazole.
Caption: D2 receptor signaling and internalization pathways.
Experimental Protocols
A key experiment to compare the effects of this compound and aripiprazole on D2 receptor internalization is a cell-based assay using techniques such as ELISA or fluorescence microscopy.
D2 Receptor Internalization ELISA Assay
Objective: To quantify the amount of D2 receptor remaining on the cell surface after treatment with this compound or aripiprazole.
Materials:
-
HEK293 cells stably expressing FLAG-tagged human D2 receptors.
-
Cell culture medium and supplements.
-
This compound and aripiprazole solutions of known concentrations.
-
Dopamine (as a positive control for internalization).
-
Anti-FLAG M2 antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Plate reader.
Procedure:
-
Cell Culture: Seed the HEK293-D2R cells in a 96-well plate and grow to confluency.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, aripiprazole, or dopamine for a specified time (e.g., 30-60 minutes) at 37°C. Include a vehicle-only control.
-
Fixation: Wash the cells with cold PBS and fix with 4% paraformaldehyde.
-
Antibody Incubation: Block non-specific binding and then incubate the cells with an anti-FLAG primary antibody to label the surface-expressed D2 receptors.
-
Secondary Antibody and Detection: Wash the cells and incubate with an HRP-conjugated secondary antibody. After further washing, add the TMB substrate and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: The absorbance is proportional to the number of D2 receptors on the cell surface. A decrease in absorbance in treated cells compared to control cells indicates receptor internalization.
Experimental Workflow Diagram
The following diagram outlines the workflow for the D2 receptor internalization ELISA assay.
Caption: Workflow for D2R internalization ELISA.
Conclusion
This compound and aripiprazole exhibit distinct effects on D2 receptor internalization, which are consistent with their differing mechanisms of action. As a typical D2 antagonist, this compound is expected to induce receptor internalization, a common mechanism of desensitization for this class of drugs. In stark contrast, aripiprazole, a D2 partial agonist, does not promote significant receptor internalization, a key feature of its functional selectivity that likely contributes to its unique clinical profile.[7][9] These differences in modulating D2 receptor trafficking may underlie the variations in their therapeutic efficacy and side-effect profiles, particularly concerning extrapyramidal symptoms and hyperprolactinemia. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their effects on D2 receptor internalization and the downstream signaling consequences.
References
- 1. Phenothiazines and their Evolving Roles in Clinical Practice: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antipsychotic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aripiprazole - Wikipedia [en.wikipedia.org]
- 8. Aripiprazole's low intrinsic activities at human dopamine D2L and D2S receptors render it a unique antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Internalization of D2 dopamine receptors is clathrin-dependent and select to dendro-axonic appositions in primate prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenothiazine-derived antipsychotic drugs inhibit dynamin and clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pipotiazine: A Guide for Laboratory Professionals
The safe and compliant disposal of pipotiazine, an antipsychotic medication of the phenothiazine class, is a critical component of laboratory safety, environmental responsibility, and regulatory adherence. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1]
-
Eye Protection: Use safety glasses with side shields or goggles to protect against accidental splashes.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[1]
Handling Precautions:
II. Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][4][5][6]
Step 1: Waste Identification and Segregation
The first and most critical step is to determine if the this compound waste is classified as hazardous.[1][4]
-
Hazardous Waste Determination: Consult your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal professional to classify this compound waste according to regulatory standards. Unused or expired investigational drugs are often considered hazardous waste and require specific disposal protocols.[1][5]
-
Segregation: Do not mix this compound waste with non-hazardous trash.[7] It should be collected in a designated, properly labeled, and sealed hazardous waste container.[7]
Step 2: Preparing for Disposal
-
For pure this compound or formulations: If instructed by your EHS department or a licensed waste disposal contractor, you may need to prepare the material for incineration. The Safety Data Sheet for a similar compound, this compound palmitic ester, suggests dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
For contaminated labware (e.g., glassware, plasticware):
-
Disposable items contaminated with this compound should be considered hazardous waste and placed in the designated hazardous waste container.
-
For reusable glassware, the first rinse with a suitable solvent must be collected and treated as hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your institution's EHS guidelines.
-
Step 3: Disposal of Empty Containers
-
Thoroughly empty all contents from the original container.[7]
-
The first rinse of the empty container must be collected and disposed of as hazardous waste.[7]
-
After proper rinsing, deface or remove the label before disposing of the container as regular solid waste, or as instructed by your EHS department.[7]
Step 4: Professional Waste Collection
-
Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[8]
-
Ensure all containers are properly labeled with a hazardous waste tag, which should include the contents and associated hazards.[7]
Data Presentation
Due to the specific nature of chemical disposal, quantitative data such as permissible concentration limits for disposal can vary significantly based on local regulations and the specific waste stream. Therefore, it is essential to consult with your institution's EHS department for precise quantitative guidelines. The table below summarizes the qualitative disposal parameters.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired this compound | Incineration via a licensed hazardous waste facility.[3] | Must be declared as hazardous waste. |
| This compound-Contaminated Solids (e.g., PPE, absorbent pads) | Incineration via a licensed hazardous waste facility. | Collect in a designated, sealed hazardous waste container. |
| This compound-Contaminated Sharps | Place in a puncture-resistant sharps container designated for hazardous chemical waste. | Do not mix with biohazardous sharps unless instructed. |
| Rinsate from this compound-Contaminated Glassware (First Rinse) | Collect and manage as hazardous liquid waste.[7] | Do not dispose of down the drain. |
| Empty this compound Containers (After First Rinse Collection) | Dispose of as solid waste after defacing the label.[7] | Confirm with institutional policy. |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not publicly available as this process is highly regulated and typically performed by specialized, licensed professionals. The primary "protocol" for laboratory personnel is the adherence to the procedural steps outlined above, with a strong emphasis on consulting and following the directives of the institutional EHS department and licensed waste management contractors.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. cdnisotopes.com [cdnisotopes.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Pipotiazine
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount, especially when handling potent pharmaceutical compounds like Pipotiazine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build unwavering trust in laboratory practices.
Essential Safety and Personal Protective Equipment (PPE)
When working with this compound, a phenothiazine-class antipsychotic, adherence to strict safety protocols is crucial to minimize exposure and mitigate potential health risks. This compound and its palmitate ester are classified as hazardous, with the potential to cause skin and eye irritation, respiratory irritation, and harm if swallowed.[1][2]
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in a laboratory setting. This is based on a comprehensive review of safety data sheets and occupational safety guidelines.[1][3][4][5][6][7]
| PPE Category | Specification | Reason for Use |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile or neoprene gloves.[4][6] The outer glove should be worn over the gown cuff. | To prevent skin contact and absorption. This compound can cause skin irritation.[1][2] |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][3][5] | To protect against splashes, dust, and aerosols that can cause serious eye irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a self-contained breathing apparatus (SCBA) for procedures that may generate dust or aerosols.[1][3] | To prevent inhalation, which may cause respiratory irritation.[1] |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4][6] | To protect skin and clothing from contamination. |
Hazard Identification and Classification
Understanding the specific hazards associated with this compound is fundamental to its safe handling. The following table outlines its classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1][2] | Warning | GHS07 (Exclamation Mark)[1] |
| Skin irritation (Category 2) | H315: Causes skin irritation[1][2] | Warning | GHS07 (Exclamation Mark)[1] |
| Eye irritation (Category 2) | H319: Causes serious eye irritation[1] | Warning | GHS07 (Exclamation Mark)[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] | Warning | GHS07 (Exclamation Mark)[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to ensure the safety of all laboratory personnel. The following step-by-step protocol outlines the key procedures from preparation to disposal.
I. Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the risk of airborne exposure.[4]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and waste disposal containers are readily available.
-
Don PPE: Put on all required PPE in the correct order: gown, inner gloves, eye and face protection, respiratory protection, and outer gloves over the gown's cuffs.[4]
II. Handling and Experimental Procedures
-
Weighing: When weighing solid this compound, use a balance within a ventilated enclosure to contain any dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Use dedicated equipment for handling this compound to prevent cross-contamination. After use, decontaminate the equipment or dispose of it as hazardous waste.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an absorbent material, and clean the area with a suitable decontaminating agent.[1] Collect all contaminated materials in a sealed container for hazardous waste disposal.
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, weighing paper, and contaminated labware, must be disposed of as hazardous chemical waste.
-
Containerization: Place all this compound waste into clearly labeled, sealed, and puncture-resistant containers.
-
Unused Medication: Unused or expired this compound should not be disposed of in the regular trash or down the drain.[8][9][10] Follow institutional and local regulations for hazardous waste disposal, which typically involves incineration by a licensed waste management vendor.[11] Some jurisdictions may have drug take-back programs available.[8][12]
-
Decontamination of Emptied Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The decontaminated container can then be disposed of according to institutional guidelines.
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound Palmitate | C40H63N3O4S2 | CID 37767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kmpharma.in [kmpharma.in]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pharmastate.academy [pharmastate.academy]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. pogo.ca [pogo.ca]
- 8. fda.gov [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. dea.gov [dea.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 12. onbaseext.phs.org [onbaseext.phs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
